Recainam
Description
See also: Recainam Tosylate (active moiety of); this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJSFPCTWYLZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74752-07-1 (hydrochloride) | |
| Record name | Recainam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50868319 | |
| Record name | Recainam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74738-24-2 | |
| Record name | Recainam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Recainam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RECAINAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646KRE84ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Recainam's Impact on Cardiac Electrophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a Class I antiarrhythmic agent that exerts its primary effects on cardiac electrophysiology by blocking sodium channels in a use-dependent manner. This guide provides an in-depth technical overview of the core mechanisms of this compound's action, summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cardiac signaling pathways.
Core Electrophysiological Effects
This compound's principal mechanism of action is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. This inhibition is characterized by its use-dependent nature, meaning the degree of block intensifies with increased heart rate. This property allows this compound to selectively target rapidly firing cells, which are often the source of arrhythmias, while having a lesser effect on cells with normal firing rates.
Effects on Ion Channels
While the primary target of this compound is the fast sodium current (INa), its effects on other cardiac ion channels, such as potassium (K+) and calcium (Ca2+) channels, are less well-characterized in publicly available literature. The available data predominantly focuses on its potent sodium channel blocking activity.
Effects on Action Potential Parameters
This compound's blockade of sodium channels leads to a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[1] At a concentration of 3 x 10-4 M, this compound has been observed to cause a slight decrease in the amplitude of the action potential.[1] However, in the same study, it was noted that this compound did not significantly affect the resting membrane potential or the overall action potential duration.[1]
Use-Dependent Block Kinetics
The use-dependent sodium channel block by this compound is a key feature of its antiarrhythmic profile. At a stimulation frequency of 1.0 Hz, 10-4 M this compound produced an exponential decrease in Vmax with a rate constant of 0.17 per action potential, resulting in a 39.8% reduction at a steady state.[1] The recovery from this use-dependent block is slow, with a time constant of 17.2 seconds.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the electrophysiological effects of this compound.
Table 1: Effects of this compound on Vmax
| Concentration (M) | Pacing Frequency (Hz) | Effect on Vmax | Rate Constant of Block (per AP) | Steady-State Reduction (%) | Time Constant of Recovery (s) | Reference |
| 3 x 10-5 to 3 x 10-4 | Not specified | Concentration-dependent decrease | Not specified | Not specified | Not specified | |
| 10-4 | 1.0 | Exponential decrease | 0.17 | 39.8 | 17.2 |
Table 2: Effects of this compound on ECG Intervals
| Dose | PR Interval | QRS Interval | JTc Interval | Reference |
| 1,500 mg/day (oral) | 22% increase | 14% increase | 9% decrease | |
| 3.0 mg/kg loading infusion followed by 0.9 mg/kg/h maintenance | 19% increase | 24% increase | Decrease (p < 0.001) |
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below to facilitate replication and further investigation.
Transmembrane Action Potential Recording in Rabbit Ventricular Papillary Muscles
-
Tissue Preparation: Right ventricular papillary muscles were isolated from rabbits.
-
Recording Technique: Standard microelectrode techniques were used to record transmembrane action potentials.
-
Superfusion: Preparations were superfused with a Tyrode's solution. The composition of the Tyrode's solution was not specified in the available literature.
-
Stimulation: The preparations were stimulated at various frequencies ranging from 0.1 to 3.0 Hz to assess use-dependent effects.
-
Data Analysis: The maximum upstroke velocity (Vmax) of the action potential was measured and analyzed. The rate constant of the onset of use-dependent block and the time constant of recovery from block were calculated from the exponential decline and recovery of Vmax, respectively.
Clinical ECG Measurements
-
Study Design: Patients with frequent ventricular premature complexes received incremental oral doses of this compound.
-
ECG Recording: Standard 12-lead electrocardiograms were recorded. The specific methodology for ECG acquisition and interval measurement was not detailed in the available abstract.
-
Data Analysis: PR, QRS, and JTc intervals were measured and compared before and during this compound treatment. Statistical significance of the changes was determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its use-dependent effects.
Caption: Proposed mechanism of this compound's action on cardiac sodium channels.
Caption: Experimental workflow for assessing use-dependent block.
Conclusion
This compound is a potent, use-dependent sodium channel blocker that effectively reduces myocardial excitability. Its electrophysiological profile, characterized by a concentration-dependent decrease in Vmax and significant alterations in ECG intervals, underscores its utility in the management of ventricular arrhythmias. Further research is warranted to fully elucidate its effects on other cardiac ion channels and to refine optimal dosing strategies for various patient populations. The experimental protocols and data presented in this guide provide a foundation for future investigations into the cardiac electrophysiological effects of this compound.
References
In-Depth Technical Guide to the Synthesis and Chemical Properties of Recainam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam, also known by its developmental code Wy-42,362, is a Class I antiarrhythmic agent investigated for its efficacy in the management of ventricular arrhythmias. As a specific sodium channel blocker, its mechanism of action involves the modulation of cardiac action potentials. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and a summary of its pharmacokinetic profile. Additionally, it outlines key experimental protocols for its analysis and visualizes its mechanism of action through a signaling pathway diagram.
Chemical Properties and Data
This compound is chemically designated as N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]urea. Its hydrochloride salt is the commonly used form in pharmaceutical preparations. The fundamental physicochemical properties of this compound are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]urea | N/A |
| Synonym | Wy-42,362 | N/A |
| CAS Number | 74738-24-2 (free base) | N/A |
| Molecular Formula | C₁₅H₂₅N₃O | N/A |
| Molecular Weight | 263.38 g/mol | N/A |
Table 2: Predicted Physicochemical Data for this compound
| Property | Predicted Value |
| Boiling Point | 370.9 ± 42.0 °C |
| Density | 1.030 ± 0.06 g/cm³ |
| pKa | 13.93 ± 0.46 |
Note: The data in Table 2 are predicted values and should be confirmed by experimental analysis.
Synthesis of this compound
A potential synthetic pathway is as follows:
-
Formation of the Isocyanate Intermediate: 2,6-dimethylaniline is reacted with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert solvent to form 2,6-dimethylphenyl isocyanate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated.
-
Synthesis of the Amine Precursor: N-isopropyl-1,3-propanediamine is required for the subsequent step. This can be synthesized through various standard organic chemistry methods, such as the reductive amination of a suitable amino-aldehyde or amino-ketone with isopropylamine.
-
Urea Formation: The 2,6-dimethylphenyl isocyanate is then reacted with N-isopropyl-1,3-propanediamine in an aprotic solvent. The nucleophilic primary amine of the diamine attacks the electrophilic carbon of the isocyanate to form the desired urea linkage, yielding this compound.
-
Purification and Salt Formation: The crude this compound product would then be purified using standard techniques such as column chromatography or recrystallization. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.
Mechanism of Action and Signaling Pathway
This compound is a Class I antiarrhythmic agent, which means it primarily acts by blocking voltage-gated sodium channels in the heart.[1] This action is use-dependent, meaning the degree of block increases with more frequent heartbeats.[1]
The mechanism involves this compound binding to the open or inactivated state of the sodium channel, thereby slowing the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and slows conduction velocity in the cardiac tissue. By prolonging the refractory period, this compound can suppress re-entrant arrhythmias.
Caption: Mechanism of action of this compound on the cardiac sodium channel.
Pharmacokinetics
This compound is metabolized to a limited extent in humans, with the majority of the drug being excreted unchanged in the urine.[2] In clinical studies, the plasma half-life of this compound was found to be approximately 9.4 ± 4.1 hours.[3] Renal elimination accounts for a significant portion of its oral clearance.[3] The mean effective trough plasma concentration has been reported to be around 1.83 µg/mL for the suppression of ventricular arrhythmias.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 9.4 ± 4.1 hours | |
| Mean Effective Trough Plasma Concentration | 1.83 µg/mL | |
| Primary Route of Elimination | Renal | |
| Metabolism | Low extent in humans |
Experimental Protocols
Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
The following is a general protocol for the quantitative analysis of this compound in plasma, which should be optimized and validated for specific laboratory conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. The concentration of this compound in the plasma samples is then determined from this calibration curve.
-
Electrophysiological Assessment of Sodium Channel Blockade
This protocol outlines a general method for assessing the effect of this compound on the cardiac action potential using isolated ventricular myocytes.
-
Cell Preparation:
-
Ventricular myocytes are isolated from animal hearts (e.g., rabbit, guinea pig) using enzymatic digestion.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is used to record transmembrane action potentials and ionic currents.
-
Cells are perfused with a physiological saline solution (e.g., Tyrode's solution).
-
A patch pipette filled with an appropriate internal solution is used to form a gigaseal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.
-
-
Experimental Procedure:
-
Record baseline action potentials by stimulating the myocyte at a fixed frequency (e.g., 1 Hz).
-
Perfuse the cell with increasing concentrations of this compound.
-
At each concentration, record the steady-state effects on the action potential parameters, including the maximum upstroke velocity (Vmax), action potential duration (APD), and resting membrane potential.
-
To assess use-dependent block, stimulate the cell at varying frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) in the presence of this compound and measure the frequency-dependent changes in Vmax.
-
-
Data Analysis:
-
Analyze the recorded data to determine the concentration-response relationship for the effect of this compound on Vmax and other action potential parameters.
-
Quantify the extent of use-dependent block at different stimulation frequencies.
-
Caption: General experimental workflows for the analysis of this compound.
References
- 1. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretion and metabolism of this compound, a new anti-arrhythmic drug, in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Journey of Recainam: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Recainam, a novel anti-arrhythmic agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document aims to be an essential resource for professionals in the field of drug development.
Executive Summary
This compound has undergone evaluation in a range of preclinical models, including mice, rats, rabbits, dogs, and rhesus monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have revealed significant species-specific differences in its pharmacokinetic properties. Notably, the pharmacokinetic profile of this compound in dogs most closely mirrors that observed in humans, making it a relevant model for further investigation. While extensive pharmacokinetic data is available, detailed information on the metabolic pathways of this compound remains to be fully elucidated.
Pharmacokinetics
The pharmacokinetic properties of this compound have been investigated following both intravenous and oral administration in various animal models. A summary of the key pharmacokinetic parameters is presented in the tables below.
Table 1: Bioavailability of this compound in Preclinical Models
| Species | Oral Bioavailability (%) |
| Rat | 51[1] |
| Dog | Virtually complete[1] |
| Rhesus Monkey | Virtually complete[1] |
| Rabbit | Not determinable due to non-linear kinetics[1] |
Table 2: Dose Proportionality of this compound in Preclinical Models
| Species | Route | Dose Range | Plasma Dose Proportionality |
| Mouse | Oral | 54-208 mg/kg | Greater than proportional increase in AUC[1] |
| Rat | Oral | 25-110 mg/kg | Greater than proportional increase in AUC |
| Rabbit | Oral | 50-100 mg/kg | Greater than proportional increase in AUC |
| Dog | Oral | 6-60 mg/kg | Linear |
| Rhesus Monkey | IV | 1-15 mg/kg | Linear |
Table 3: Elimination Half-life of this compound in Laboratory Animals
| Parameter | Value |
| Terminal Elimination Half-life (t1/2) | 1-5 hours |
Table 4: Plasma Clearance of this compound in Preclinical Models (following IV administration)
| Species | Plasma Clearance (L/kg·h) |
| Rat | 4.9-5.2 |
| Rabbit | 4.9-5.2 |
| Dog | 0.4-1.9 |
| Rhesus Monkey | 0.4-1.9 |
Table 5: Volume of Distribution and Protein Binding of this compound
| Parameter | Value | Species |
| Steady State Volume of Distribution (Vss) | 2-5 times larger than total body water | Laboratory animals and man |
| Serum Protein Binding | 10-45% (poorly bound) | Rodents, rabbits, dogs, rhesus monkeys, and man |
Metabolism
The metabolism of this compound has not been extensively detailed in publicly available literature. However, existing data suggests that the drug undergoes metabolic transformation. In rhesus monkeys, unchanged this compound accounted for only 10% of the plasma radioactivity at 6 hours post-dose, indicating significant metabolism. In contrast, in humans, unchanged this compound represented 70% of the plasma radioactivity at the same time point. This highlights substantial species differences in the extent of metabolism. The specific metabolic pathways, the chemical structures of the metabolites, and the enzymes responsible for the biotransformation of this compound are yet to be fully characterized.
Further research is required to elucidate the metabolic fate of this compound in preclinical models. This would involve metabolite identification studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, as well as reaction phenotyping studies to identify the specific cytochrome P450 (CYP) isoforms and other enzymes involved in its metabolism.
Experimental Protocols
Detailed experimental protocols from the primary preclinical studies are summarized below.
Pharmacokinetic Studies
-
Animal Models: Mice, rats, rabbits, dogs, and rhesus monkeys were used in the pharmacokinetic studies.
-
Drug Administration: this compound was administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability and clearance.
-
Dose Levels: A range of doses were used to assess dose proportionality. For instance, oral doses in dogs ranged from 6 to 60 mg/kg, while IV doses in rhesus monkeys ranged from 1 to 15 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of this compound.
-
Analytical Method: While the specific analytical method for this compound quantification is not detailed in the available abstract, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the accurate measurement of drug concentrations in biological matrices.
Visualization of Logical Relationships
The following diagram illustrates the logical flow of assessing the preclinical characteristics of this compound, leading to the selection of a suitable animal model for further studies.
Conclusion
The preclinical pharmacokinetic profile of this compound has been characterized in multiple species, with the dog emerging as the most predictive model for human pharmacokinetics. Key findings include its variable oral bioavailability, species-dependent dose linearity, and a relatively short elimination half-life. While the available data strongly suggest that this compound is metabolized, particularly in rhesus monkeys, a detailed understanding of its metabolic pathways and the enzymes involved is currently lacking. Further investigation into the biotransformation of this compound is crucial for a complete preclinical assessment and to anticipate potential drug-drug interactions in clinical settings. This guide provides a solid foundation for researchers and drug development professionals to build upon as more data on this promising anti-arrhythmic agent becomes available.
References
The Genesis of a Class I Antiarrhythmic: A Technical Overview of the Initial Discovery and Development of Recainam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam (WY-42,362), a phenylurea derivative, emerged from the drug development pipeline of Wyeth Laboratories as a potent Class I antiarrhythmic agent. This technical guide provides an in-depth analysis of the initial discovery and development of this compound, with a focus on its pharmacological properties, mechanism of action, and early clinical evaluation. The document synthesizes available data on its efficacy in suppressing ventricular arrhythmias, its pharmacokinetic profile, and the experimental methodologies employed in its early assessment. While a complete picture of its initial synthesis and structure-activity relationship remains elusive in publicly accessible literature, this guide collates the key preclinical and clinical findings that defined its therapeutic potential.
Introduction
The management of cardiac arrhythmias has been a persistent challenge in cardiovascular medicine. The development of antiarrhythmic drugs has historically focused on modulating the electrophysiological properties of cardiac tissue. Class I antiarrhythmic agents, which act by blocking sodium channels, have been a cornerstone of this therapeutic approach. This compound, a novel phenylurea compound, was investigated for its efficacy in this class. This document details the foundational studies that characterized this compound as a potential treatment for ventricular arrhythmias.
Preclinical Development
In Vivo Electrophysiological Profile
Early preclinical evaluation of this compound in animal models was crucial in elucidating its electrophysiological effects. One key study investigated the cardiac effects of intravenously administered this compound in anesthetized dogs.
-
Animal Model: Open-chest anesthetized dogs.
-
Drug Administration: Intravenous infusion of this compound as a loading dose followed by a maintenance dose. Two dose groups were studied:
-
Low-dose: 7.5 mg/kg loading dose over 20 minutes + 5 mg/kg maintenance dose over 60 minutes.
-
High-dose: 15 mg/kg loading dose over 20 minutes + 10 mg/kg maintenance dose over 60 minutes.
-
-
Electrophysiological Measurements: Cardiac conduction times (atrial, AV nodal, and ventricular) and refractory periods were measured at a paced cycle length of 300 ms by recording atrial, ventricular, and His bundle electrograms.
-
Sample Collection: Plasma and ventricular myocardium samples were collected at selected time points for drug concentration analysis.
The study demonstrated that this compound produced significant, dose-dependent effects on cardiac conduction. The high-dose regimen resulted in a significant increase in all measured electrophysiologic parameters, with the exception of the ventricular refractory period. A noteworthy finding was the direct correlation between this compound concentration in the plasma and myocardium and the observed changes in ventricular conduction time and refractory period, suggesting that plasma levels could serve as a reliable surrogate for monitoring the drug's electrophysiologic effects.
Table 1: Electrophysiological Effects of High-Dose Intravenous this compound in Anesthetized Dogs[1]
| Parameter | Change with High-Dose this compound | Correlation with Plasma Concentration |
| Atrial Conduction Time | Significant Increase | Significant |
| AV Nodal Conduction Time (A-H interval) | Significant Increase | Significant |
| His-Purkinje Conduction Time (H-V interval) | Significant Increase | Significant |
| Ventricular Conduction Time | Significant Increase | Significant |
| Atrial Refractory Period | Significant Increase | Significant |
| Ventricular Refractory Period | No Significant Change | Significant |
| Wenckebach Cycle Length | Significant Increase | Significant |
Mechanism of Action: Class I Sodium Channel Blockade
This compound is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.
Signaling Pathway of a Class I Antiarrhythmic Agent
Caption: this compound blocks sodium influx through voltage-gated sodium channels.
This blockade of the fast inward sodium current reduces the maximum rate of depolarization (Vmax) of the cardiac action potential. The consequence of this action is a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system. This effect is particularly beneficial in terminating reentrant arrhythmias, a common mechanism underlying many ventricular tachycardias.
Clinical Development
The preclinical findings prompted the evaluation of this compound in clinical trials to assess its safety, efficacy, and pharmacokinetic profile in patients with ventricular arrhythmias.
Dose-Ranging Studies and Efficacy
An early dose-ranging study was conducted in patients with frequent ventricular premature complexes (VPCs) to determine the effective oral dose of this compound.
-
Patient Population: 12 patients with frequent VPCs (at least 30 per hour).
-
Study Design: A two-part study including an initial dose-ranging phase.
-
Drug Administration: Oral this compound hydrochloride administered at varying doses.
-
Efficacy Assessment: Suppression of VPCs and repetitive beats.
Further clinical investigations in patients with drug-resistant stable ventricular arrhythmias provided more detailed efficacy data.
-
Patient Population: 20 patients with drug-resistant stable ventricular arrhythmias.
-
Study Design: Dose was increased stepwise every 48 to 72 hours until arrhythmia suppression, side effects, or a predetermined maximum dosage was reached. Efficacy was confirmed in a double-blind, crossover protocol.
-
Efficacy Assessment: Suppression of ventricular arrhythmias monitored via ambulatory ECG.
These studies demonstrated that oral this compound at dosages of 300 to 600 mg every 8 hours is effective in suppressing drug-resistant ventricular arrhythmias.[1] A mean effective dosage of 427 mg every 8 hours was identified.
Table 2: Efficacy of Oral this compound in Patients with Ventricular Arrhythmias
| Parameter | Value |
| Patient Population | Drug-resistant stable ventricular arrhythmias |
| Number of Patients | 20 |
| Responders during Dose Titration | 14 out of 19 |
| Confirmed Efficacy (double-blind crossover) | 11 out of 14 |
| Mean Effective Dosage | 427 mg every 8 hours |
| Mean Trough Plasma Concentration | 1.83 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in various studies, providing essential information for dosing regimens.
-
Sample Collection: Plasma and urine samples were collected at various time points following oral or intravenous administration.
-
Analytical Method: Plasma this compound concentrations were determined by high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Data were analyzed using compartmental models to determine key pharmacokinetic parameters.
This compound exhibits a plasma half-life of approximately 9.4 hours. Renal elimination accounts for a significant portion of its oral clearance. Comparative pharmacokinetic studies across different species revealed that the pharmacokinetic profile in dogs most closely resembled that of humans.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |
| Plasma Half-life (t½) | 9.4 ± 4.1 hours | 4.84 ± 0.46 hours |
| Renal Clearance (% of Oral Clearance) | 62% | - |
| Total Body Clearance (CLT) | - | 0.268 ± 0.057 L/hr/kg |
| Volume of Distribution at Steady State (Vdss) | - | 1.3 ± 0.19 L/kg |
Logical Workflow for this compound's Clinical Evaluation
Caption: Clinical development pathway for establishing this compound's efficacy and safety.
Conclusion
References
Unveiling the Wider Therapeutic Landscape of Recainam: A Technical Guide to Identifying Molecular Targets Beyond Sodium Channels
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam, a Class I antiarrhythmic agent, is primarily characterized by its potent blockade of voltage-gated sodium channels. This activity forms the cornerstone of its therapeutic efficacy in managing ventricular arrhythmias. However, a comprehensive understanding of any pharmacologically active compound necessitates a thorough investigation of its broader molecular interaction profile. Off-target interactions can contribute to both therapeutic and adverse effects, and their elucidation is a critical component of modern drug development and safety assessment.
This technical guide addresses the current landscape of knowledge regarding the molecular targets of this compound beyond its primary interaction with sodium channels. While specific, publicly available data on the off-target profile of this compound is limited, this document provides a detailed framework of the key experimental methodologies that are essential for identifying and characterizing such interactions. The protocols and workflows outlined herein represent the industry-standard approaches for comprehensive target deconvolution and off-target profiling.
Introduction
The development of safe and effective therapeutics is contingent on a deep understanding of their mechanism of action, including both on-target and off-target effects. This compound's well-documented role as a sodium channel blocker provides a clear basis for its antiarrhythmic properties. However, the potential for interactions with other molecular targets remains an area of scientific inquiry. Identifying these secondary targets is crucial for a complete pharmacological characterization, which can inform predictions of potential side effects, reveal opportunities for drug repurposing, and guide the development of next-generation compounds with improved selectivity.
This guide serves as a practical resource for researchers aiming to investigate the broader molecular target profile of this compound. It details the principles and protocols of several state-of-the-art techniques used in drug discovery for target identification and validation.
Current State of Knowledge on this compound's Off-Target Interactions
A comprehensive review of the scientific literature reveals a significant gap in the understanding of this compound's molecular targets beyond sodium channels. At present, there are no publicly accessible, large-scale screening datasets, such as kinome profiling or broad receptor panel binding assays, that specifically include this compound. Consequently, no quantitative data (e.g., IC50, Ki, or EC50 values) for off-target interactions are available to be summarized in this report. The following sections, therefore, focus on the established experimental strategies that would be employed to generate such critical data.
Experimental Protocols for Off-Target Profiling
The following sections provide detailed methodologies for key experiments designed to identify and characterize the molecular targets of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are a foundational technique in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and a receptor or other binding site. These assays are typically performed in a competitive format to determine the affinity of a test compound for a specific target.
3.1.1. Principle
A radiolabeled ligand with known high affinity for the target of interest is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The unlabeled test compound (this compound) is added at various concentrations, and its ability to displace the radioligand from the target is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the inhibitory constant (Ki).
3.1.2. Detailed Methodology
-
Target Preparation:
-
Prepare cell membrane homogenates from tissues or cultured cells known to express the target receptor. This is achieved by cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes.
-
Alternatively, use purified recombinant proteins or commercially available membrane preparations.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Setup:
-
Perform assays in a 96-well plate format.
-
To each well, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd for the target).
-
Add a range of concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand for the target).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Structure-Activity Relationship of Recainam: An In-Depth Technical Guide
An examination of the publicly available scientific literature reveals a significant gap in the detailed structure-activity relationship (SAR) studies of Recainam, a potent Class I antiarrhythmic agent. While its clinical efficacy and pharmacokinetic profile are well-documented, the specific molecular modifications and their quantitative impact on its pharmacological activity remain largely within proprietary research. This guide synthesizes the available information on this compound's metabolism and provides a foundational framework for understanding its potential SAR, while highlighting the absence of comprehensive public data.
This compound, chemically known as N-(2,6-dimethylphenyl)-N'-[3-(1-methylethylamino)propyl]urea, is recognized for its efficacy in suppressing complex ventricular arrhythmias.[1] Its mechanism of action is attributed to the blockade of fast sodium channels in cardiac myocytes, a characteristic of Class I antiarrhythmic drugs. The clinical application of this compound has been explored in various patient populations, with studies detailing its effects on electrocardiographic intervals and its safety profile.[1][2]
Metabolism and Potential for SAR Analysis
The metabolism of this compound provides the primary source of publicly known structural analogs. Studies on its excretion and metabolism have identified several key metabolites, offering a glimpse into how structural modifications might influence its biological activity.[3]
In humans, this compound is minimally metabolized, with a significant portion of the parent drug excreted unchanged.[3] However, in animal models, more extensive metabolism has been observed, leading to the identification of the following metabolites:
-
m-hydroxythis compound and p-hydroxythis compound: These metabolites are formed by the hydroxylation of the phenyl ring.
-
Desisopropylthis compound: This metabolite results from the removal of one of the isopropyl groups from the terminal amine.
While these metabolites have been identified, the public scientific literature lacks quantitative data on their antiarrhythmic potency (e.g., IC50 values for sodium channel blockade). Such data would be crucial for establishing a clear SAR and understanding the contribution of different parts of the this compound molecule to its activity.
Hypothetical Structure-Activity Relationship Framework
Based on the known metabolites and the general principles of medicinal chemistry for sodium channel blockers, a hypothetical SAR framework for this compound can be proposed. This framework, however, remains speculative without direct experimental evidence from a series of synthesized and tested analogs.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Modification Position | Structural Change | Expected Impact on Activity | Rationale |
| Phenyl Ring | Introduction of hydroxyl groups (m- or p-position) | Likely decrease in potency | Increased polarity may reduce lipid membrane penetration and interaction with the hydrophobic binding site of the sodium channel. |
| Terminal Amine | N-dealkylation (removal of isopropyl group) | Potential decrease in potency | The bulky isopropyl group may be important for optimal binding to a hydrophobic pocket within the sodium channel. |
| Urea Linker | Alteration of the urea moiety | Critical for activity | The urea group is likely involved in key hydrogen bonding interactions with the receptor. |
| Propyl Chain | Variation in chain length | Optimal length is likely crucial | The three-carbon spacer correctly positions the terminal amine for interaction with its binding site. |
Experimental Protocols for SAR Determination
To rigorously establish the SAR of this compound, a systematic medicinal chemistry campaign would be required. The following experimental protocols would be central to such an investigation.
General Synthesis of this compound Analogs
The synthesis of this compound analogs would typically involve the reaction of a substituted phenyl isocyanate with a suitably functionalized diamine.
Electrophysiological Assay for Sodium Channel Blockade
The primary biological assay for evaluating this compound analogs would be an in vitro electrophysiological assessment of their ability to block voltage-gated sodium channels.
Signaling Pathways
As a sodium channel blocker, this compound's primary effect is on the propagation of the cardiac action potential. By blocking the influx of sodium ions during phase 0 of the action potential, it slows the rate of depolarization and conduction velocity in the heart.
Conclusion
A comprehensive understanding of the structure-activity relationship of this compound is essential for the rational design of new, potentially safer, and more effective antiarrhythmic drugs. However, based on the currently available public data, a detailed SAR analysis is not possible. The information on its metabolites provides a starting point for hypotheses, but without the synthesis and biological evaluation of a diverse set of analogs, the precise structural requirements for potent sodium channel blockade remain speculative. Further research and the publication of more extensive medicinal chemistry studies are needed to fully elucidate the SAR of this important antiarrhythmic agent.
References
- 1. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a new antiarrhythmic drug, for control of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excretion and metabolism of this compound, a new anti-arrhythmic drug, in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage In Vitro Evaluation of Recainam's Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a potent Class I antiarrhythmic agent that has demonstrated efficacy in the management of ventricular arrhythmias. As a sodium channel blocker, its primary mechanism of action involves the modulation of cardiac action potentials. This technical guide provides an in-depth overview of the early-stage in vitro evaluation of this compound's efficacy, focusing on its electrophysiological effects on cardiac tissue. The following sections detail the experimental protocols used to characterize its activity, present quantitative data from key studies, and illustrate the underlying molecular pathways and experimental workflows.
Data Presentation
The in vitro efficacy of this compound is primarily assessed by its effects on the cardiac action potential, particularly the maximum upstroke velocity (Vmax), which is a surrogate for the peak sodium current (INa). The following tables summarize the key quantitative findings from a pivotal study on isolated rabbit ventricular papillary muscles.
| Parameter | This compound Concentration (M) | Effect |
| Maximum Upstroke Velocity (Vmax) | 3 x 10-5 to 3 x 10-4 | Concentration-dependent decrease |
| Action Potential Amplitude | 3 x 10-4 | Slight decrease |
| Resting Potential | 3 x 10-5 to 3 x 10-4 | No significant effect |
| Action Potential Duration | 3 x 10-5 to 3 x 10-4 | No significant effect |
Table 1: Concentration-Dependent Effects of this compound on Action Potential Parameters
| Parameter | Condition | Value |
| Rate Constant of Vmax Decrease (Use-Dependent Block) | 1.0 Hz pacing, 10-4 M this compound | 0.17 per action potential |
| Steady-State Vmax Reduction (Use-Dependent Block) | 1.0 Hz pacing, 10-4 M this compound | 39.8% |
| Time Constant for Recovery of Vmax from Use-Dependent Block | - | 17.2 seconds |
Table 2: Kinetics of this compound's Use-Dependent Block of Vmax
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.
Transmembrane Action Potential Recording in Isolated Rabbit Papillary Muscle
This protocol is foundational for assessing the electrophysiological effects of this compound on cardiac tissue.
a. Tissue Preparation:
-
Hearts are excised from New Zealand white rabbits.
-
The right ventricle is opened, and suitable papillary muscles are dissected.
-
The isolated papillary muscle is mounted in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
b. Recording Setup:
-
Standard glass microelectrodes filled with 3 M KCl are used to impale the cardiac myocytes.
-
A high-input impedance amplifier is used to record the transmembrane action potentials.
-
The muscle is stimulated at one end using bipolar platinum electrodes with square-wave pulses of 1-2 ms duration and an amplitude slightly above the threshold.
c. Experimental Procedure:
-
The preparation is allowed to equilibrate for at least 60 minutes.
-
Control action potentials are recorded at various pacing frequencies (e.g., 0.1 Hz to 3.0 Hz).
-
This compound is introduced into the superfusate at desired concentrations (e.g., 3 x 10-5 M to 3 x 10-4 M).
-
Action potentials are recorded at steady-state for each concentration and pacing frequency.
-
To study use-dependent block, a train of stimuli at a specific frequency (e.g., 1.0 Hz) is applied, and the beat-to-beat decrease in Vmax is recorded.
-
To determine the recovery from block, the stimulation is stopped for a defined period, and a test pulse is applied to measure the recovery of Vmax.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This technique allows for a more direct assessment of this compound's effect on the sodium channels (Nav1.5) in isolated cardiomyocytes or cell lines expressing the channel.
a. Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from rabbit hearts, or a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel is used.
-
Cells are plated on glass coverslips for recording.
b. Recording Solutions:
-
External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): CsF 110, CsCl 20, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
c. Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to various test potentials (e.g., -80 mV to +60 mV).
-
Control sodium currents are recorded.
-
This compound is applied via the external solution at various concentrations.
-
The effect of this compound on the peak and late sodium current is measured.
-
To assess use-dependency, a train of depolarizing pulses is applied.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on the cardiac sodium channel.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing this compound's electrophysiological effects.
A Technical Guide to the Biophysical Characterization of Ion Channel Modulators: The Case of Flecainide
Disclaimer: The compound "Recainam" does not correspond to a known therapeutic agent in scientific and pharmaceutical literature. To fulfill the detailed requirements of this request, this guide will use Flecainide , a well-characterized Class Ic antiarrhythmic drug, as a representative molecule. The principles, experimental designs, and data presentation formats described herein are directly applicable to the biophysical study of any novel ion channel modulator.
Introduction and Mechanism of Action
Flecainide is a potent antiarrhythmic agent whose therapeutic and proarrhythmic effects are rooted in its complex interactions with cardiac ion channels.[1] As a Class Ic agent, its primary mechanism involves the potent blockade of the fast inward sodium current (INa), which is mediated by the NaV1.5 channel.[2][3][4] This action slows the upstroke of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[5]
A defining biophysical characteristic of flecainide is its use-dependent or rate-dependent block. This means its inhibitory effect on sodium channels is significantly enhanced at higher heart rates, making it particularly effective at terminating tachyarrhythmias. This phenomenon arises from the drug's slow binding and unbinding kinetics and its preferential interaction with specific channel states. Flecainide predominantly binds to the NaV1.5 channel when it is in the open state , gaining access to a binding site within the channel's pore. Once bound, the drug becomes trapped by the closing of the channel's activation or inactivation gates, leading to a very slow recovery from block at hyperpolarized potentials.
In addition to its primary action on sodium channels, flecainide also inhibits other key cardiac ion channels, contributing to its overall electrophysiological profile. It is a known blocker of the rapid delayed rectifier potassium current (IKr), mediated by hERG (KV11.1) channels, which can affect cardiac repolarization. Furthermore, flecainide can directly inhibit ryanodine receptor 2 (RyR2) channels, thereby modulating calcium release from the sarcoplasmic reticulum.
Quantitative Biophysical Data
The interaction of flecainide with various ion channels has been quantified using electrophysiological techniques. The following tables summarize key parameters such as the half-maximal inhibitory concentration (IC50) and kinetic constants, which are crucial for understanding the drug's potency and behavior under different physiological conditions.
Table 1: Flecainide Potency (IC50) on Key Cardiac Ion Channels
| Ion Channel | Parameter | IC50 Value (µM) | Experimental Conditions / Notes | Source(s) |
| NaV1.5 | Use-Dependent Block | 7.4 | Measured with repetitive stimulation, reflecting potency during tachycardia. | |
| Resting-State Block | 345 - 365 | Measured at hyperpolarized potentials with minimal stimulation. | ||
| Open-Channel Block | 0.61 | Measured in an inactivation-deficient mutant channel at +30 mV. | ||
| Peak Current Block | 5.5 | Measured on peak INa in HEK293 cells. | ||
| hERG (KV11.1) | IKr Block | 1.49 | Measured on wild-type hERG tail currents at 37°C. | |
| IKr Block | 3.91 | Alternate reported value under similar conditions. | ||
| KV1.5 | IKur Block | 38.14 | Represents a lesser extent of potassium channel blockade. | |
| RyR2 | Channel Inhibition | 12.8 - 16 | Measured in permeabilized ventricular myocytes or via open probability. |
Table 2: Kinetic Parameters of Flecainide Interaction with NaV1.5 Channels
| Parameter | Value | Experimental Conditions / Notes | Source(s) |
| Recovery Time Constant (τ) | > 225 seconds | From use-dependent block in wild-type channels at -140 mV. | |
| Recovery Time Constant (τ) | 81 seconds | From block in rapidly inactivating channels. | |
| On-Rate Constant (kon) | 14.9 µM-1s-1 | For open-channel block in inactivation-deficient channels. | |
| Off-Rate Constant (koff) | 12.2 s-1 | For open-channel block in inactivation-deficient channels. |
Experimental Protocols
The gold-standard methodology for characterizing the biophysical interactions of a compound like flecainide with ion channels is whole-cell patch-clamp electrophysiology .
Protocol: IC50 Determination for hERG Channel Block
-
Cell Culture and Preparation:
-
Use a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been transfected to express the human KCNH2 gene (encoding the hERG channel).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
On the day of the experiment, dissociate cells into a single-cell suspension for electrophysiological recording.
-
-
Electrophysiology Setup:
-
Recording Chamber: Place dissociated cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber continuously with an external solution.
-
Pipettes: Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Temperature Control: Maintain the recording chamber at a physiological temperature of 37°C.
-
-
Data Acquisition:
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the hERG current (IhERG). A typical protocol involves:
-
Holding the cell at a membrane potential of -80 mV.
-
Applying a 2-second depolarizing step to +20 mV to activate and then inactivate the channels.
-
Repolarizing the membrane to -40 mV to measure the peak outward "tail current," which reflects the channels recovering from inactivation before deactivating.
-
-
Record baseline currents in the drug-free external solution.
-
-
Drug Application and Data Analysis:
-
Prepare stock solutions of the test compound (e.g., flecainide) and dilute to several final concentrations in the external solution.
-
Sequentially perfuse the cell with increasing concentrations of the compound, allowing the current inhibition to reach a steady state at each concentration.
-
Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.
-
Fit the curve using the Hill equation to determine the IC50 value and the Hill coefficient.
-
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex experimental processes and molecular mechanisms.
Caption: Experimental workflow for determining the IC50 of a compound on an ion channel.
References
- 1. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Flecainide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 5. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploring the potential therapeutic applications of Recainam derivatives
An In-depth Technical Guide to the Therapeutic Applications of Recainam
Disclaimer: This technical guide focuses on the parent compound, this compound, due to a significant lack of publicly available scientific literature and clinical data on its derivatives. Extensive searches for "this compound derivatives," "this compound analogs," and related terms did not yield specific information regarding their synthesis, therapeutic applications, or experimental evaluation. Therefore, the following information pertains to this compound.
This compound is a Class I antiarrhythmic agent developed for the treatment of ventricular arrhythmias.[1][2] It exhibits potent effects on cardiac electrophysiology, primarily by blocking sodium channels in the heart muscle. This guide provides a comprehensive overview of its clinical pharmacology, efficacy, and the methodologies used in its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies on this compound, including its efficacy in suppressing ventricular arrhythmias and its pharmacokinetic profile.
Table 1: Efficacy of Oral this compound in Ventricular Arrhythmia Suppression [1]
| Dosage | Median VPC Reduction | Median Repetitive Beat Reduction | Individual Efficacy (≥70% VPC or ≥90% Repetitive Beat Suppression) |
| 300 mg/day | Ineffective | 18% (not significant) | Not Reported |
| 900 mg/day | 58% | 94% | 64% of patients |
| 1500 mg/day | 79% | 98% | 73% of patients |
VPC: Ventricular Premature Complexes
Table 2: Efficacy of Intravenous this compound in Complex Ventricular Arrhythmias [3]
| Timepoint | Median Total PVC Reduction | Median Repetitive Beat Suppression |
| Short-term (1 hour post-loading dose) | 99.6% | 100% |
| Long-term (23 hours of maintenance infusion) | 99.7% | 100% |
PVC: Premature Ventricular Complexes
Table 3: Pharmacokinetic Parameters of Intravenous this compound [2]
| Parameter | Value |
| Terminal Elimination Half-life | 5.0 ± 0.8 hours |
| Systemic Clearance | 0.27 ± 0.08 L/hour/kg |
| Central Volume of Distribution | 0.32 ± 0.11 L/kg |
| Steady-State Volume of Distribution | 1.4 ± 0.4 L/kg |
Table 4: Pharmacokinetic Parameters of Oral this compound in Patients with Resistant Arrhythmias
| Parameter | Value |
| Plasma Half-life | 9.4 ± 4.1 hours |
| Mean Effective Dosage | 427 mg every 8 hours |
| Mean Effective Trough Plasma Concentration | 1.83 µg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical evaluation of this compound.
Oral this compound Dose-Ranging and Efficacy Study
-
Study Design: A two-part study involving an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.
-
Patient Population: 12 patients with frequent ventricular premature complexes (VPCs) (at least 30/hour).
-
Dose-Ranging Protocol:
-
Patients received incremental oral doses of 100 mg, 300 mg, and 500 mg of this compound every 8 hours.
-
Each dose was administered for 3 days.
-
Efficacy was assessed on the last day of each dosing period using 24-hour ambulatory electrocardiographic monitoring.
-
-
Double-Blind Crossover Protocol:
-
Patients who responded to this compound in the dose-ranging phase were randomized to receive either their effective dose of this compound or a placebo for 1 week.
-
After a 1-week washout period, patients were crossed over to the other treatment for 1 week.
-
Arrhythmia frequency was assessed by 24-hour ambulatory electrocardiography at the end of each treatment week.
-
-
Data Analysis: VPC and repetitive beat frequencies were compared between baseline and each dose level, and between this compound and placebo treatments.
Intravenous this compound Pharmacokinetic and Antiarrhythmic Evaluation
-
Study Design: An open-label, multicenter study.
-
Patient Population: 18 patients (15 men, 3 women) with frequent VPCs (>30/hour) and unsustained ventricular tachycardia.
-
Dosing Protocol:
-
A loading dose of this compound was administered intravenously.
-
This was followed by a 23-hour and 20-minute maintenance infusion.
-
-
Pharmacokinetic Sampling:
-
Periodic blood samples were obtained during and after the termination of the infusion to determine this compound plasma concentrations.
-
Urine specimens were collected over scheduled intervals to determine the urinary excretion of this compound.
-
-
Pharmacokinetic Analysis: A two-compartment pharmacokinetic model was used to analyze the plasma concentration-time data and calculate parameters such as terminal elimination half-life, systemic clearance, and volume of distribution.
-
Efficacy Assessment: Continuous electrocardiographic monitoring was performed to assess the suppression of VPCs and runs of ventricular tachycardia.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Class I Antiarrhythmic Agent
This compound is classified as a Class I antiarrhythmic agent according to the Vaughan-Williams classification. Its primary mechanism of action is the blockade of fast sodium channels (INa) in the cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Caption: Vaughan-Williams classification of antiarrhythmic drugs, highlighting this compound as a Class I agent.
Clinical Trial Workflow for this compound Evaluation
The evaluation of this compound's efficacy and safety typically followed a structured clinical trial workflow, as described in the cited studies.
Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial of this compound.
References
- 1. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a new antiarrhythmic drug, for control of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinolizidinyl derivatives as antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Recainam in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a class Ic antiarrhythmic agent that primarily acts by blocking fast sodium channels (INa) in cardiac myocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system. These characteristics make this compound a subject of interest in cardiovascular research for its potential to suppress tachyarrhythmias. The isolated Langendorff heart perfusion system is an invaluable ex vivo model for studying the direct electrophysiological and hemodynamic effects of pharmacological agents like this compound on the heart, independent of systemic neural and hormonal influences.[1][2][3]
These application notes provide a detailed protocol for utilizing this compound in an isolated Langendorff-perfused heart model, suitable for rodent (rat, guinea pig) or rabbit hearts.
Mechanism of Action: Class Ic Antiarrhythmic
This compound, as a class Ic antiarrhythmic, exhibits a "use-dependent" block of sodium channels, meaning its blocking effect is more pronounced at higher heart rates.[4] It has slow kinetics of binding to and dissociating from the sodium channel, which results in a marked prolongation of the QRS duration on an electrocardiogram (ECG), reflecting slowed intraventricular conduction.[4] Unlike some other antiarrhythmics, class Ic agents typically have a minimal effect on the action potential duration and, consequently, the QT interval.
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's action on a cardiac myocyte.
Experimental Protocols
Langendorff Perfusion Apparatus Setup
A standard Langendorff perfusion system is required. Key components include:
-
A water-jacketed perfusion reservoir to maintain the perfusate at a constant temperature (typically 37°C).
-
A peristaltic pump for constant flow perfusion or a pressure head for constant pressure perfusion.
-
A bubble trap to prevent air emboli.
-
Aortic and, if required, atrial cannulas.
-
A temperature-controlled chamber for the isolated heart.
-
Transducers for measuring intraventricular pressure (e.g., a balloon catheter in the left ventricle), and perfusion pressure.
-
Electrodes for recording a surface electrocardiogram (ECG).
-
Data acquisition hardware and software.
Perfusate Preparation
The standard perfusate is a modified Krebs-Henseleit solution, which should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.
Krebs-Henseleit Buffer Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
This compound Stock and Working Solution Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in deionized water or dimethyl sulfoxide (DMSO). The choice of solvent should be tested for its own effects on cardiac function at the final dilution. If using DMSO, the final concentration in the perfusate should not exceed 0.1% to minimize solvent-induced effects.
-
Working Solutions: Prepare working solutions by diluting the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations. It is advisable to test a range of concentrations to establish a dose-response relationship. Based on studies of other class Ic antiarrhythmics like flecainide and propafenone in isolated heart models, a concentration range of 0.1 µM to 10 µM for this compound is a reasonable starting point.
Heart Isolation and Perfusion
-
Anesthetize the experimental animal (e.g., rat, guinea pig, or rabbit) according to an institutionally approved protocol.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions and protect against ischemia.
-
Identify the aorta and carefully cannulate it with an appropriately sized aortic cannula.
-
Secure the aorta to the cannula with a ligature and immediately begin retrograde perfusion with the Krebs-Henseleit buffer.
-
Trim away excess tissue.
-
Insert a deflated latex balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric contractile function. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
Experimental Workflow
Caption: Experimental workflow for studying this compound in a Langendorff-perfused heart.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes after cannulation, with continuous perfusion of the standard Krebs-Henseleit buffer.
-
Baseline Recording: Record baseline data for 15-20 minutes to ensure the stability of the preparation. Measured parameters should include:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP), calculated as Left Ventricular Systolic Pressure (LVSP) - Left Ventricular End-Diastolic Pressure (LVEDP).
-
Maximal rate of pressure development (+dP/dtmax) and relaxation (-dP/dtmax).
-
Coronary Flow (CF)
-
ECG parameters: PR interval, QRS duration, and QT interval.
-
-
This compound Administration: Switch the perfusion to the Krebs-Henseleit buffer containing this compound. This can be done in a cumulative dose-response manner (e.g., starting with the lowest concentration and increasing it stepwise every 15-20 minutes) or as a single concentration study.
-
Data Acquisition: Continuously record all parameters throughout the drug administration period.
-
Washout: Following this compound perfusion, switch back to the standard Krebs-Henseleit buffer for a washout period of at least 30 minutes to observe the reversibility of the drug's effects.
-
Post-Washout Recording: Record data during the washout period.
Data Presentation and Expected Outcomes
All quantitative data should be summarized in tables for clear comparison. The expected effects of this compound are based on its class Ic antiarrhythmic properties.
Expected Electrophysiological Effects of this compound
| Parameter | Expected Change with this compound | Rationale |
| Heart Rate (HR) | Decrease | Potential suppression of sinoatrial node automaticity. |
| PR Interval | Increase | Slowed conduction through the atrioventricular (AV) node. |
| QRS Duration | Significant Increase | Slowed intraventricular conduction due to fast sodium channel blockade. |
| QT Interval | Minimal to no change | Class Ic agents typically do not significantly affect the action potential duration. |
| Ventricular Effective Refractory Period (VERP) | Minimal to no change | Consistent with the limited effect on action potential duration. |
Expected Hemodynamic Effects of this compound
Class Ic antiarrhythmics can exhibit negative inotropic effects.
| Parameter | Expected Change with this compound | Rationale |
| Left Ventricular Developed Pressure (LVDP) | Decrease | Negative inotropic effect due to potential interference with calcium handling secondary to sodium channel blockade. |
| +dP/dtmax | Decrease | Reduced contractility. |
| -dP/dtmax | Decrease | Impaired relaxation (lusitropy). |
| Coronary Flow (CF) | Variable | May be influenced by changes in heart rate and contractility. |
Troubleshooting
-
Arrhythmias during stabilization: Ensure the heart was rapidly excised and perfused to minimize ischemic damage. Check the temperature and pH of the perfusate.
-
Poor contractile function: Verify the viability of the heart tissue and the proper placement and inflation of the intraventricular balloon.
-
Inconsistent drug effects: Ensure accurate preparation of stock and working solutions and proper mixing in the perfusate.
Conclusion
The isolated Langendorff-perfused heart model provides a robust and controlled environment to investigate the direct cardiac effects of this compound. By carefully following this protocol, researchers can obtain valuable data on the electrophysiological and hemodynamic properties of this class Ic antiarrhythmic agent, contributing to a better understanding of its therapeutic potential and safety profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
Application Notes and Protocols for Recainam in Cellular Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction: Recainam is a potent Class I antiarrhythmic agent, primarily classified as a sodium channel blocker.[1][2] Its application in cellular electrophysiology, particularly using the patch-clamp technique, is crucial for understanding its mechanism of action, potency, and state-dependent effects on ion channels. These notes provide detailed protocols and data for researchers investigating the electrophysiological properties of this compound. The patch-clamp technique is a versatile laboratory method used to study ionic currents in individual isolated cells by sealing a micropipette to the cell membrane.[3][4][5] This allows for the precise control of the cell's membrane potential (voltage-clamp) or membrane current (current-clamp) to characterize ion channel behavior.
Mechanism of Action: Sodium Channel Blockade
This compound exerts its primary effect by blocking voltage-gated sodium channels (Nav) in a state-dependent manner. It shows a kinetically slow but potent affinity for the channel during the open and inactivated states that occur during an action potential. This selective binding is augmented by membrane depolarization. By blocking the influx of sodium ions, this compound slows the upstroke velocity (Vmax) of the cardiac action potential, thereby reducing the excitability of cardiomyocytes.
Caption: this compound blocks the pore of voltage-gated sodium channels, inhibiting Na+ influx.
Quantitative Data Summary
The following tables summarize the electrophysiological effects of this compound on rabbit ventricular papillary muscles as determined by patch-clamp studies.
Table 1: Concentration-Dependent Effects of this compound on Action Potential Vmax
| This compound Concentration (M) | Effect on Vmax |
| 3 x 10-5 | Concentration-dependent decrease begins |
| 1 x 10-4 | Significant decrease |
| 3 x 10-4 | Further decrease, slight decrease in action potential amplitude |
Data sourced from studies on rabbit ventricular muscle.
Table 2: Use-Dependent Block of Vmax by this compound (1 x 10-4 M)
| Pacing Frequency (Hz) | Onset Rate Constant (per action potential) | Steady-State Reduction in Vmax |
| 1.0 | 0.17 | 39.8% |
Use-dependent block was augmented at higher stimulation frequencies.
Table 3: Recovery Kinetics of this compound
| Parameter | Value |
| Time Constant for Recovery from Block (s) | 17.2 |
This reflects the slow offset kinetics of this compound from the sodium channel.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound's Effect on Sodium Currents (INa)
This protocol outlines the steps to measure the effect of this compound on peak and steady-state sodium currents in an isolated cardiomyocyte or a cell line expressing Nav channels (e.g., HEK293 cells).
1. Cell Preparation and Solutions:
-
Cell Type: Acutely dissociated ventricular cardiomyocytes or a suitable cell line.
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the external solution on the day of the experiment.
2. Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain a giga-ohm seal (>1 GΩ) for stable recording.
-
Set the amplifier to voltage-clamp mode.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
3. Voltage Protocol for Tonic Block:
-
From the holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).
-
Record the resulting inward sodium currents. The peak inward current typically occurs around -30 mV to -20 mV.
-
Perfuse the cell with the baseline external solution to record control currents.
-
Apply different concentrations of this compound via the perfusion system and repeat the voltage protocol to measure the drug's effect on the peak current.
4. Voltage Protocol for Use-Dependent Block:
-
From a holding potential of -120 mV, apply a train of short depolarizing pulses (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz).
-
Measure the peak inward current for each pulse in the train.
-
Use-dependent block is observed as a progressive decrease in the peak current with each successive pulse.
-
Perform this protocol first in the control solution and then in the presence of this compound.
5. Data Analysis:
-
Measure the peak amplitude of the inward sodium current for each voltage step or pulse.
-
Calculate the percentage of block by comparing the peak current in the presence of this compound to the control current.
-
For use-dependent block, plot the normalized peak current against the pulse number to determine the rate and extent of block at different frequencies.
Caption: Workflow for a whole-cell patch-clamp experiment studying this compound's effects.
Application Notes: Investigating State-Dependence
A key feature of this compound is its use- or frequency-dependence, meaning its blocking effect is more pronounced at higher heart rates (i.e., higher action potential frequencies). This is because the drug binds preferentially to the open and/or inactivated states of the sodium channel, which are populated more frequently during rapid stimulation. Patch-clamp is the ideal technique to dissect this phenomenon.
-
Tonic vs. Phasic Block: Use long inter-pulse intervals (e.g., >20 seconds, allowing full recovery) to measure the tonic block (binding to the resting state). Use high-frequency pulse trains to measure the phasic (use-dependent) block. This compound exhibits minimal tonic block but significant phasic block.
-
Recovery from Block: The time constant of recovery from block can be determined by applying a two-pulse protocol. A conditioning pulse train induces block, followed by a variable recovery interval at a hyperpolarized potential before a test pulse assesses the extent of recovery. This compound's slow recovery time (17.2 s) is a defining characteristic.
Caption: this compound preferentially binds to open and inactivated Na+ channel states.
References
- 1. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch clamp - Wikipedia [en.wikipedia.org]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
Application Notes and Protocols for In Vivo Administration of Recainam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Recainam stock solutions intended for in vivo experimental use. The protocols have been developed to ensure solution stability, sterility, and suitability for administration in animal models.
Introduction
This compound is a Class I antiarrhythmic agent, acting as a sodium channel blocker. Its hydrochloride salt is the form typically used in research. Proper preparation of stock solutions is critical for accurate dosing and obtaining reliable results in preclinical studies. These protocols cover both intravenous and oral administration routes.
Quantitative Data Summary
For accurate and reproducible dosing, it is essential to prepare stock solutions with precision. The following table summarizes key quantitative data for this compound hydrochloride.
| Parameter | Value | Reference |
| Chemical Name | 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride | [1] |
| CAS Number | 74752-07-1 | [1] |
| Molecular Formula | C₁₅H₂₆ClN₃O | [1] |
| Molecular Weight | 299.84 g/mol | [1] |
| Solubility | DMSO: ≥ 50 mg/mL | MedChemExpress Product Information |
| Storage (Solid) | -20°C for long-term storage | MedChemExpress Product Information |
| Storage (Stock Solution) | -20°C for up to 3 months | MedChemExpress Product Information |
| Typical In Vivo Dose (Rats) | 20 mg/kg (intravenous) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Intravenous (IV) Administration
This protocol details the preparation of a this compound stock solution suitable for intravenous injection in rodents. It utilizes a co-solvent approach to ensure solubility while minimizing the concentration of dimethyl sulfoxide (DMSO) in the final injectate.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles (various sizes)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the target dose (e.g., 20 mg/kg).
-
Prepare a High-Concentration Stock in DMSO:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound hydrochloride powder.
-
Add a minimal volume of sterile DMSO to achieve a high-concentration stock (e.g., 50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Dilution to Final Dosing Concentration:
-
Draw the required volume of the DMSO stock solution into a sterile syringe.
-
In a separate sterile tube, measure the required volume of sterile saline.
-
Slowly add the DMSO stock solution to the sterile saline while gently vortexing. Crucially, the final concentration of DMSO in the injectate should be kept as low as possible, ideally below 5% (v/v), and must not exceed 10% (v/v) to avoid toxicity.
-
-
Sterilization:
-
Draw the final dosing solution into a new sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial or tube.
-
-
Storage and Handling:
-
Use the freshly prepared solution immediately for the best results.
-
If short-term storage is necessary, store at 2-8°C for no more than 24 hours.
-
For longer-term storage of the high-concentration DMSO stock, aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration in rodents using a common and well-tolerated vehicle.
Materials:
-
This compound hydrochloride powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Sterile syringes and oral gavage needles
-
Vortex mixer
-
Homogenizer (optional, for larger volumes)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the oral suspension needed based on the number of animals, their weights, and the target dose.
-
Prepare the Suspension:
-
Weigh the required amount of this compound hydrochloride powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously vortexing or homogenizing to ensure a uniform suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the oral suspension fresh on the day of the experiment.
-
If storage is required, keep the suspension at 2-8°C for up to 48 hours.
-
Always vortex the suspension thoroughly immediately before each administration to ensure uniform distribution of the compound.
-
Mandatory Visualizations
References
Application Notes and Protocols for Recainam in Rodent Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of sodium channels in cardiac myocytes. By inhibiting the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, this compound decreases the rate of depolarization and prolongs the action potential duration. This action results in slowed conduction of the electrical impulse throughout the heart, thereby suppressing arrhythmias. While extensive clinical data exists for this compound in human subjects, its application in preclinical rodent models of arrhythmia requires careful consideration of dosage and administration protocols. These notes provide a comprehensive guide for the use of this compound in rat and mouse arrhythmia models, including estimated dosage calculations, detailed experimental protocols for arrhythmia induction, and relevant data for comparative analysis.
Dosage and Administration in Rodent Models
Human to Rodent Dose Conversion Based on Body Surface Area (BSA)
The following formula can be used to convert the human dose to an animal equivalent dose (AED):
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Km Factors for Dose Conversion [1][2][3][4]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Example Calculation for this compound:
An effective oral dose of this compound in humans is approximately 300 to 600 mg every 8 hours. Taking a conservative daily dose of 900 mg for a 60 kg human:
-
Human Dose: 900 mg / 60 kg = 15 mg/kg/day
-
Estimated Rat Dose: 15 mg/kg * (37 / 6) ≈ 92.5 mg/kg
-
Estimated Mouse Dose: 15 mg/kg * (37 / 3) ≈ 185 mg/kg
Important Considerations:
-
This calculated dose is an estimation and should serve as a starting point for dose-ranging studies.
-
The route of administration in rodents (e.g., oral gavage, intraperitoneal injection, intravenous infusion) will significantly impact bioavailability and should be considered when designing experiments.
-
The metabolic profiles of this compound differ between species. In rodents, this compound is more extensively metabolized than in humans, which may affect the required dosage and the activity of its metabolites.[2]
Quantitative Data Summary
The following tables provide a summary of human dosage information for this compound and comparative dosage information for other Class I antiarrhythmic drugs.
Table 2: Human Dosage of this compound
| Parameter | Value | Reference |
| Oral Dosage (Ventricular Arrhythmias) | 300-600 mg every 8 hours | |
| Intravenous Loading Infusion | 3.0 mg/kg over 40 minutes | |
| Intravenous Maintenance Infusion | 0.9 mg/kg per hour | |
| Effective Trough Plasma Concentration | 1.83 µg/mL |
Table 3: Comparative Dosages of Class I Antiarrhythmic Drugs
| Drug | Species | Dosage | Indication/Model | Reference |
| Flecainide | Human | 50-150 mg twice daily (oral) | Paroxysmal Supraventricular Tachycardia/Atrial Fibrillation | |
| Human | 100-200 mg twice daily (oral) | Ventricular Tachycardia | ||
| Mouse | 1-10 µM (in vitro, perfused heart) | Brugada Syndrome Model | ||
| Quinidine | Human | 200-400 mg every 6-8 hours (oral) | Atrial Fibrillation/Ventricular Arrhythmias | |
| Rat | 10.7 +/- 0.3 mg/L (in vitro, perfused heart) | Reperfusion Arrhythmia | ||
| Mouse | 6-20 µM (in vitro, perfused heart) | Long QT Syndrome Model | ||
| Procainamide | Human | 10-17 mg/kg (IV loading dose) | Arrhythmia | |
| Human | 1-4 mg/min (IV maintenance infusion) | Arrhythmia | ||
| Lidocaine | Human | 1-1.5 mg/kg (IV bolus) | Ventricular Tachycardia | |
| Rat | 608 µg/kg/min (IV infusion) | Regional Ischemia |
Experimental Protocols
Protocol 1: Coronary Artery Ligation-Induced Arrhythmia in Rats
This model simulates myocardial infarction and the subsequent arrhythmias.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
6-0 silk suture
-
Ventilator
-
ECG recording system (telemetry or surface electrodes)
-
This compound solution for administration
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale, cyanotic area in the myocardium.
-
Administer this compound (or vehicle control) at the predetermined dose and route (e.g., IV infusion or IP injection) prior to or immediately after ligation.
-
Continuously monitor the ECG for the onset of arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Record the duration and incidence of arrhythmic events for a defined period (e.g., 30 minutes post-ligation).
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Protocol 2: Aconitine-Induced Arrhythmia in Mice
This is a chemically-induced arrhythmia model that is rapid and reproducible.
Materials:
-
Male ICR or C57BL/6 mice (20-25g)
-
Aconitine solution (e.g., dissolved in saline)
-
This compound solution for administration
-
ECG recording system
-
Syringes and needles for injection
Procedure:
-
Administer this compound (or vehicle control) to the mice via the desired route (e.g., oral gavage or IP injection) at a specified pretreatment time (e.g., 30-60 minutes).
-
Anesthetize the mouse lightly or use a restraint system that allows for ECG monitoring.
-
Administer a single dose of aconitine (e.g., intraperitoneally or intravenously) to induce arrhythmia. The dose of aconitine should be predetermined in a pilot study to reliably induce arrhythmias without causing immediate lethality.
-
Continuously monitor the ECG for the onset of arrhythmias.
-
Record the time to the first arrhythmic event, the duration of arrhythmias, and the incidence of lethal arrhythmias within a specified observation period.
Protocol 3: ECG Monitoring via Telemetry
For long-term studies and assessment of spontaneous arrhythmias, telemetry is the gold standard.
Procedure:
-
Surgically implant a telemetry transmitter (e.g., DSI, EMKA Technologies) into the peritoneal cavity of the rodent under sterile conditions.
-
Place the ECG leads subcutaneously in a Lead II configuration.
-
Allow the animal to recover from surgery for at least one week.
-
Record baseline ECG data in conscious, freely moving animals.
-
Administer this compound according to the study design (e.g., in drinking water, mixed with food, or via osmotic minipump).
-
Continuously record and analyze the ECG data for changes in heart rate, rhythm, and specific intervals (PR, QRS, QT).
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of Novel Recainam Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of voltage-gated sodium channels, particularly the cardiac subtype NaV1.5.[1] The development of novel analogs of this compound necessitates robust high-throughput screening (HTS) assays to efficiently characterize their potency, selectivity, and potential cardiac liabilities. This document provides detailed application notes and protocols for two primary HTS methodologies: a fluorescence-based sodium influx assay and an automated patch clamp electrophysiology assay. These assays are essential for the rapid identification and optimization of promising lead compounds in a drug discovery pipeline.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its novel analogs, alongside reference compounds. This data is illustrative and serves as a template for presenting results obtained from the described HTS assays.
Table 1: Potency of this compound Analogs in a Fluorescence-Based Sodium Influx Assay
| Compound | Target NaV Subtype | Activator | IC50 (µM) | Maximum Inhibition (%) |
| This compound | NaV1.5 | Veratridine | 85 | 98 |
| Analog REC-001 | NaV1.5 | Veratridine | 55 | 99 |
| Analog REC-002 | NaV1.5 | Veratridine | 120 | 95 |
| Analog REC-003 | NaV1.5 | Veratridine | 75 | 97 |
| Tocainide (Reference) | NaV1.5 | Veratridine | 150 | 96 |
| Flecainide (Reference) | NaV1.5 | Veratridine | 10 | 100 |
Table 2: Electrophysiological Characterization of this compound Analogs using Automated Patch Clamp
| Compound | Target NaV Subtype | IC50 (µM) - Peak Current | State Dependence | Hill Slope |
| This compound | NaV1.5 | 95 | Inactivated | 1.1 |
| Analog REC-001 | NaV1.5 | 62 | Inactivated | 1.0 |
| Analog REC-002 | NaV1.5 | 135 | Inactivated | 1.2 |
| Analog REC-003 | NaV1.5 | 80 | Inactivated | 1.1 |
| Tocainide (Reference) | NaV1.4 | 45 | Inactivated | 1.0 |
| Flecainide (Reference) | NaV1.5 | 7.4 (use-dependent) | Open/Inactivated | 1.3 |
Experimental Protocols
Fluorescence-Based Sodium Influx Assay (384-Well Format)
This assay provides a high-throughput method to indirectly measure the activity of sodium channel blockers by monitoring changes in intracellular sodium concentration.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human NaV1.5 channel.
-
Assay Plate: 384-well black-walled, clear-bottom microplates.
-
Sodium Indicator Dye: Asante NaTRIUM Green-2 AM (ANG-2).
-
Sodium Channel Activator: Veratridine.
-
Reference Compound: Tocainide or Flecainide.
-
Assay Buffer: Physiological salt solution (140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Fluorescence Plate Reader: Equipped with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding:
-
Culture HEK-293-NaV1.5 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 15,000-20,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing Asante NaTRIUM Green-2 AM in assay buffer.
-
Remove culture medium from the cell plate and add 20 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogs and reference compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Signal Detection:
-
Prepare a 5X solution of Veratridine in assay buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Initiate kinetic reading and, after a baseline measurement, add 5 µL of the Veratridine solution to each well.
-
Continue to measure fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Normalize the data to vehicle-treated controls (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Generate concentration-response curves and calculate IC50 values using a four-parameter logistic fit.
-
Automated Patch Clamp Electrophysiology Assay
This assay provides a direct measure of sodium channel function and allows for the characterization of state-dependent block.
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing the human NaV1.5 channel.
-
Automated Patch Clamp System: (e.g., QPatch, IonWorks Barracuda, SyncroPatch).
-
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
This compound Analogs and Reference Compounds.
Protocol:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of the NaV1.5-expressing cells according to the specific instrument's protocol.
-
-
Instrument Setup:
-
Prime the fluidics of the automated patch clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension and compound plates.
-
-
Electrophysiological Recording:
-
Initiate the automated cell capture, sealing, and whole-cell configuration process.
-
Apply a voltage protocol to elicit NaV1.5 currents. A typical protocol to assess state-dependent block involves holding the membrane potential at a hyperpolarized level (e.g., -120 mV) and applying depolarizing pulses to various potentials.
-
Record baseline currents.
-
Apply a cumulative concentration range of the test compounds, allowing for equilibration at each concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each test potential and for each compound concentration.
-
Normalize the current amplitudes to the baseline recordings.
-
Construct concentration-response curves and determine IC50 values.
-
Analyze the voltage-dependence of channel availability (steady-state inactivation) in the presence and absence of the compounds to determine state-dependent effects.
-
Visualizations
Signaling Pathway of a Class I Antiarrhythmic Drug
The following diagram illustrates the general mechanism of action for a Class I antiarrhythmic drug, such as this compound, which involves the blockade of the NaV1.5 channel in cardiomyocytes.
Caption: Mechanism of action of a this compound analog on the cardiac sodium channel.
High-Throughput Screening Workflow
This diagram outlines the logical progression of screening for novel this compound analogs, from primary high-throughput screening to more detailed electrophysiological characterization.
Caption: Workflow for high-throughput screening of this compound analogs.
References
Application Notes and Protocols for Studying Sodium Channelopathies In Vitro Using Recainam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Mutations in the genes encoding these channels, such as SCN5A, can lead to a group of genetic disorders known as sodium channelopathies. These disorders, which include Long QT Syndrome type 3 (LQT3), Brugada Syndrome, and other cardiac arrhythmias, are often characterized by disruptions in the normal gating of the sodium channel, leading to either a gain or loss of function. A key pathological feature in some sodium channelopathies, particularly LQT3, is an increase in the late sodium current (INa-L), which can prolong the cardiac action potential and increase the risk of life-threatening arrhythmias.
Recainam is a Class Ib antiarrhythmic agent, structurally analogous to mexiletine, that functions as a voltage-gated sodium channel blocker. Its mechanism of action involves state- and use-dependent blockade of sodium channels, showing a higher affinity for the open and inactivated states of the channel. This property makes it a valuable tool for studying and potentially treating sodium channelopathies where the channels exhibit abnormal gating and prolonged depolarization. These application notes provide detailed protocols for utilizing this compound to investigate sodium channelopathies in vitro, with a focus on electrophysiological studies.
Mechanism of Action of this compound
This compound, similar to other Class Ib antiarrhythmics, exhibits a characteristic state- and use-dependent block of voltage-gated sodium channels. This means its blocking efficacy is dependent on the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.
-
State-Dependent Block: this compound has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This preferential binding to channels that are actively participating in the action potential allows for targeted modulation of pathological channel activity while having a lesser effect on normally functioning channels at resting membrane potentials.
-
Use-Dependent Block: The blocking effect of this compound is more pronounced at higher frequencies of stimulation. During rapid firing, as seen in tachyarrhythmias, sodium channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and exert its blocking effect. This "use-dependency" is a hallmark of Class Ib antiarrhythmic drugs.
-
Inhibition of Late Sodium Current: A critical aspect of this compound's action, inferred from its analogy to mexiletine, is the inhibition of the pathological late sodium current (INa-L)[1]. In certain sodium channelopathies like LQT3, mutations cause an incomplete inactivation of the sodium channel, leading to a persistent inward sodium current during the plateau phase of the action potential. This late current contributes to the prolongation of the action potential duration and can trigger early afterdepolarizations (EADs), leading to arrhythmias. This compound is expected to effectively suppress this late current, thereby correcting the underlying electrophysiological abnormality.
Mechanism of this compound on sodium channels.
Data Presentation: In Vitro Effects of this compound and its Analog, Mexiletine
The following tables summarize the quantitative data on the in vitro effects of this compound and its close structural analog, mexiletine, on sodium channel function. Due to the limited availability of specific IC50 data for this compound, data from mexiletine is included to provide a reasonable estimation of this compound's potency.
Table 1: Effect of this compound on Vmax of Action Potential in Rabbit Ventricular Muscle [2]
| Concentration (M) | Pacing Frequency (Hz) | Effect on Vmax | Rate Constant (per AP) | % Reduction at Steady State | Recovery Time Constant (s) |
| 1 x 10-4 | 1.0 | Use-dependent decrease | 0.17 | 39.8% | 17.2 |
| 3 x 10-5 - 3 x 10-4 | 0.1 - 3.0 | Concentration-dependent decrease | - | - | - |
Note: Vmax is the maximum upstroke velocity of the action potential, which is primarily dependent on the peak sodium current.
Table 2: IC50 Values for Sodium Channel Blockade by Mexiletine (this compound Analog)
| Parameter | Channel/Preparation | IC50 (µM) | Reference |
| Tonic Block (Peak INa) | Frog Skeletal Muscle | 43.9 ± 1 (R-enantiomer) | [3] |
| hNav1.5 in HEK293 cells | 67.2 | [4] | |
| hNav1.5 in HEK293 cells | 47.0 ± 5.4 | [5] | |
| hNav1.5 P1090L mutant | 203 | ||
| Use-Dependent Block (Peak INa) | Not specified | 23.6 | |
| Late INa Block | Rabbit Ventricular Myocytes | 17.6 ± 1.9 |
Experimental Protocols
In Vitro Model of Sodium Channelopathy: Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
Patient-specific hiPSC-CMs carrying known sodium channelopathy mutations (e.g., SCN5A mutations for LQT3) provide a highly relevant in vitro model system.
Protocol 1: Culture and Differentiation of hiPSC-CMs
This protocol is a general guideline and may need optimization based on the specific hiPSC line and differentiation method used.
-
hiPSC Culture: Culture patient-derived hiPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Cardiac Differentiation:
-
When hiPSCs reach 80-90% confluency, initiate cardiac differentiation using a monolayer-based protocol.
-
Day 0: Replace mTeSR™1 with RPMI/B27 minus insulin medium containing a GSK3 inhibitor (e.g., CHIR99021).
-
Day 2: Replace with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2).
-
Day 4: Replace with RPMI/B27 minus insulin.
-
Day 7 and onwards: Spontaneous beating of cardiomyocytes should be observed. Maintain the cells in RPMI/B27 with insulin.
-
-
Purification of Cardiomyocytes: To enrich the cardiomyocyte population, perform metabolic selection by culturing the cells in glucose-depleted, lactate-supplemented medium for 2-4 days.
-
Plating for Electrophysiology: Dissociate the purified hiPSC-CMs into single cells and plate them onto fibronectin-coated coverslips for patch-clamp experiments. Allow the cells to recover and form a syncytium for at least 7-10 days before recording.
Workflow for hiPSC-CM differentiation.
Electrophysiological Recording: Whole-Cell Patch-Clamp
Protocol 2: Recording of Peak and Late Sodium Currents in hiPSC-CMs
This protocol is designed to measure both the peak and late sodium currents and to assess the effects of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, thereby isolating the sodium currents.
Procedure:
-
Cell Preparation: Place a coverslip with hiPSC-CMs in the recording chamber on the stage of an inverted microscope and perfuse with the external solution at room temperature or 37°C.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, spontaneously beating or quiescent cardiomyocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Peak INa:
-
Hold the cell at a holding potential of -120 mV to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms) to elicit the peak inward sodium current.
-
Record the current-voltage (I-V) relationship.
-
-
Voltage-Clamp Protocol for Late INa:
-
Hold the cell at -100 mV.
-
Apply a long depolarizing pulse to -10 mV or -20 mV for 300-500 ms.
-
The late sodium current is measured as the average current during the last 100-200 ms of the depolarizing pulse, after the initial peak current has inactivated.
-
-
Application of this compound:
-
After obtaining stable baseline recordings of peak and late INa, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Allow sufficient time for the drug to equilibrate (typically 3-5 minutes) before recording the currents again at each concentration.
-
Construct dose-response curves to determine the IC50 for the block of both peak and late sodium currents.
-
Workflow for patch-clamp experiments.
Protocol 3: Assessing Use-Dependent Block of this compound
Procedure:
-
Establish a stable whole-cell recording as described in Protocol 2.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to establish a baseline peak current.
-
Switch to a high-frequency stimulation protocol (e.g., 1 Hz, 5 Hz, or 10 Hz) and record the progressive decrease in the peak sodium current amplitude with each pulse.
-
Perform this protocol in the absence and presence of different concentrations of this compound.
-
Quantify the use-dependent block as the percentage of current reduction at the end of the pulse train compared to the first pulse.
Protocol 4: Action Potential Recording in Current-Clamp Mode
Procedure:
-
Establish a stable whole-cell recording as described in Protocol 2, but use a physiological internal solution containing potassium as the main cation (e.g., 140 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, pH 7.2 with KOH).
-
Switch the amplifier to current-clamp mode.
-
Record spontaneous action potentials or elicit action potentials by injecting brief depolarizing current pulses.
-
Measure key action potential parameters, including action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and upstroke velocity.
-
Apply this compound and observe its effects on these parameters. In hiPSC-CMs from LQT3 patients, this compound is expected to shorten the prolonged APD.
Conclusion
This compound presents a valuable pharmacological tool for the in vitro investigation of sodium channelopathies. Its state- and use-dependent mechanism of action, coupled with its expected inhibitory effect on the pathological late sodium current, makes it particularly relevant for studying gain-of-function mutations. The protocols outlined in these application notes, utilizing patient-derived hiPSC-CMs and patch-clamp electrophysiology, provide a robust framework for characterizing the effects of this compound on mutant sodium channels and for evaluating its potential as a therapeutic agent for sodium channel-related disorders. While direct quantitative data for this compound's effect on the late sodium current is currently limited, the data from its close analog, mexiletine, strongly supports its utility in this area of research. Further studies are warranted to fully elucidate the specific binding kinetics and inhibitory profile of this compound on various sodium channel isoforms and their pathogenic mutants.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Proarrhythmic Potential of Recainam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a Class I antiarrhythmic agent, identified as a specific sodium channel blocker.[1] While its primary therapeutic effect is to manage arrhythmias by slowing conduction, this mechanism also carries an inherent proarrhythmic risk.[2][3] A thorough assessment of this compound's proarrhythmic potential is therefore critical for its safe development and clinical use.
These application notes provide a detailed experimental framework for evaluating the proarrhythmic risk of this compound, aligned with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. The CiPA paradigm moves beyond a simple focus on the hERG channel and QT prolongation to a more comprehensive assessment of a drug's effects on multiple cardiac ion channels.[3][4] This integrated approach, combining in vitro assays with in silico modeling and human-relevant cellular models, offers a more robust prediction of clinical proarrhythmic risk.
This document outlines the essential in vitro and ex vivo assays to characterize this compound's electrophysiological profile, providing detailed protocols and structured tables for data presentation.
In Vitro Ion Channel Assays
The first pillar of a comprehensive proarrhythmic risk assessment involves quantifying the effects of this compound on key cardiac ion channels. Given that this compound is a known sodium channel blocker, a primary focus will be on the hNaV1.5 channel. However, to be comprehensive and to satisfy modern safety pharmacology standards, assessment of hERG and hCaV1.2 channels is also essential to rule out off-target effects that could contribute to proarrhythmia.
Experimental Protocols
1.1.1. Manual and Automated Patch Clamp Electrophysiology
These protocols are designed to measure the effect of this compound on the currents generated by key cardiac ion channels expressed in stable cell lines.
Objective: To determine the concentration-dependent inhibition of hERG (IKr), hNaV1.5 (INa), and hCaV1.2 (ICa,L) channels by this compound and to calculate the half-maximal inhibitory concentration (IC50) for each.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing hERG, hNaV1.5, or hCaV1.2 channels.
-
Recording Equipment: Manual or automated patch-clamp system (e.g., QPatch, Patchliner).
-
Electrodes and Pipettes: Borosilicate glass pipettes (1-3 MΩ resistance).
-
Solutions:
-
External Solution (hERG): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (hERG): (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH 7.2 with KOH.
-
External Solution (hNaV1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (hNaV1.5): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
External Solution (hCaV1.2): (in mM) 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH.
-
Internal Solution (hCaV1.2): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with CsOH.
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with final vehicle concentration ≤0.1%.
Procedure:
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external solution.
-
Patch Clamp Recording:
-
Establish a whole-cell patch clamp configuration.
-
Allow the current to stabilize for 3-5 minutes before recording baseline data.
-
Apply the vehicle control for 2-3 minutes to assess for any solvent effects.
-
Apply increasing concentrations of this compound, allowing for steady-state block to be achieved at each concentration (typically 3-5 minutes).
-
-
Voltage Protocols:
-
hERG: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.
-
hNaV1.5 (Peak Current): From a holding potential of -120 mV, apply a 20 ms depolarizing pulse to -10 mV.
-
hCaV1.2: From a holding potential of -80 mV, depolarize to +10 mV for 200 ms. A 40 ms pre-pulse to -40 mV can be used to inactivate any remaining sodium channels.
-
-
Data Analysis:
-
Measure the peak current amplitude for each channel at each concentration of this compound.
-
Calculate the percentage of current inhibition relative to the baseline (vehicle) control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and Hill slope.
-
Data Presentation
The quantitative data from the in vitro ion channel assays should be summarized in a clear and structured table to allow for easy comparison of this compound's potency across the different channels.
| Ion Channel | This compound IC50 (µM) | Hill Slope | N (number of cells) |
| hERG (IKr) | >100 | N/A | ≥ 5 |
| hNaV1.5 (Peak INa) | Expected in the low µM range | ~1 | ≥ 5 |
| hCaV1.2 (ICa,L) | >100 | N/A | ≥ 5 |
Note: The expected IC50 for hNaV1.5 is an estimation based on this compound's classification as a sodium channel blocker. The actual value needs to be determined experimentally.
Ex Vivo Action Potential Duration Assay
To understand the integrated effect of this compound on the cardiac action potential, an ex vivo assay using isolated cardiac tissue is recommended. This provides a more physiologically relevant context than single ion channel recordings.
Experimental Protocol
Objective: To evaluate the effect of this compound on the action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) in isolated cardiac Purkinje fibers or ventricular muscle.
Materials:
-
Tissue: Isolated rabbit or canine Purkinje fibers or ventricular papillary muscles.
-
Recording Setup: Glass microelectrode recording system, stimulator, and data acquisition system.
-
Solutions: Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH 7.4, bubbled with 95% O2 / 5% CO2.
-
Test Compound: this compound in Tyrode's solution.
Procedure:
-
Tissue Preparation: Dissect Purkinje fibers or papillary muscles and mount them in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Stimulation and Recording:
-
Stimulate the tissue at a constant frequency (e.g., 1 Hz).
-
Impalale a cell with a glass microelectrode to record the transmembrane action potential.
-
Allow the preparation to equilibrate for at least 60 minutes.
-
-
Drug Application:
-
Record baseline action potentials.
-
Perfuse the tissue with increasing concentrations of this compound, allowing for a steady-state effect at each concentration (typically 20-30 minutes).
-
-
Data Analysis:
-
Measure the resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), APD50, and APD90.
-
Calculate the percentage change from baseline for each parameter at each concentration.
-
Data Presentation
Summarize the effects of this compound on key action potential parameters in a structured table.
| Concentration (µM) | Vmax (% of Baseline) | APD50 (% of Baseline) | APD90 (% of Baseline) | N (number of preparations) |
| 0.1 | ≥ 3 | |||
| 1 | ≥ 3 | |||
| 10 | ≥ 3 | |||
| 30 | ≥ 3 |
Note: Given that this compound is a sodium channel blocker, a concentration-dependent decrease in Vmax is expected. Based on existing literature, significant changes in APD50 and APD90 are not expected.
In Vitro Human Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Assays
hiPSC-CMs offer a human-relevant in vitro model that recapitulates the complex interplay of multiple ion channels. These assays are a cornerstone of the CiPA initiative.
Experimental Protocol
Objective: To assess the proarrhythmic potential of this compound by measuring its effects on the field potential duration (FPD) and the induction of early afterdepolarizations (EADs) in a syncytium of hiPSC-CMs.
Materials:
-
Cells: Commercially available hiPSC-CMs.
-
Recording System: Multi-electrode array (MEA) system.
-
Cell Culture: Appropriate media and supplements for hiPSC-CMs.
-
Test Compound: this compound.
Procedure:
-
Cell Plating: Plate hiPSC-CMs on MEA plates and allow them to form a spontaneously beating syncytium.
-
Recording:
-
Record baseline field potentials.
-
Apply vehicle control followed by increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the beat rate and FPD.
-
Visually inspect recordings for proarrhythmic events such as EADs, triggered activity, and arrhythmias.
-
Data Presentation
| Concentration (µM) | Beat Rate (% of Baseline) | FPDc (% of Baseline) | Incidence of EADs (%) | Incidence of Arrhythmia (%) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 30 |
FPDc: Field Potential Duration corrected for beat rate.
Visualizations
Cardiac Action Potential and Ion Channels
Caption: Cardiac action potential phases and the primary ion channels involved, highlighting this compound's target.
Experimental Workflow for Proarrhythmia Assessment
References
- 1. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Class I antiarrhythmic drugs: mechanisms, contraindications, and current indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. droracle.ai [droracle.ai]
Recainam: A Pharmacological Probe for Investigating Voltage-Gated Sodium Channels
Application Notes and Protocols for Researchers in Ion Channel Drug Discovery
Introduction
Recainam (Wy-42362) is a potent, orally active anti-arrhythmic agent that has been investigated for its efficacy in suppressing complex ventricular arrhythmias.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, classifying it as a Class I antiarrhythmic agent.[1][2] This property makes this compound a valuable pharmacological tool for researchers studying the structure, function, and pharmacology of sodium channels, particularly in the context of cardiac electrophysiology and drug development.
These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in ion channel research, and a summary of its known effects.
Mechanism of Action
This compound exhibits a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels.[1] This means that its inhibitory effect is more pronounced at higher concentrations and with increased channel activity (i.e., higher frequencies of stimulation). The use-dependent nature of the block suggests that this compound preferentially binds to the open and/or inactivated states of the sodium channel.[1] This characteristic is crucial for its antiarrhythmic effects, as it allows for targeted inhibition of rapidly firing cells, such as those found in arrhythmic cardiac tissue, with less effect on normally functioning cells.
The primary electrophysiological consequence of this compound's action is a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, which is a direct indicator of sodium current inhibition. Notably, this compound has been shown to have minimal effect on the resting membrane potential and the duration of the action potential.
Quantitative Data
The following table summarizes the quantitative effects of this compound on sodium channel function as reported in the literature.
| Parameter | Species/Tissue | Concentration Range | Key Findings | Reference |
| Vmax Reduction | Rabbit right ventricular papillary muscle | 3 x 10-5 to 3 x 10-4 M | Concentration-dependent decrease in Vmax. | |
| Use-Dependent Block (Vmax) | Rabbit right ventricular papillary muscle | 10-4 M (at 1.0 Hz) | 39.8% reduction in Vmax at steady state with a rate constant of 0.17 per action potential. | |
| Recovery from Use-Dependent Block | Rabbit right ventricular papillary muscle | 10-4 M | Time constant for recovery (offset) was 17.2 seconds. |
Experimental Protocols
Protocol 1: Evaluation of Use-Dependent Block of Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to assess the use-dependent blocking effects of this compound on voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific sodium channel subtype) or isolated cardiomyocytes.
Materials:
-
HEK293 cells expressing the sodium channel of interest (e.g., Nav1.5) or isolated cardiomyocytes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For cardiomyocytes, follow standard isolation protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration: Form a giga-ohm seal between the pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Use-Dependence:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz) to elicit sodium currents.
-
Record the peak sodium current for each pulse in the train.
-
-
Application of this compound:
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Allow sufficient time for the drug to equilibrate (typically 3-5 minutes).
-
-
Repeat Voltage-Clamp Protocol: After drug application, repeat the same train of depolarizing pulses at each frequency.
-
Data Analysis:
-
Measure the peak inward sodium current for each pulse in the train, both before and after this compound application.
-
Normalize the current of each pulse to the current of the first pulse in the train to visualize the development of use-dependent block.
-
Plot the normalized peak current as a function of pulse number to determine the rate and extent of use-dependent block.
-
Calculate the percentage of block at each frequency.
-
Visualizations
References
Application Notes and Protocols for In Vitro Evaluation of Recainam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a Class I antiarrhythmic agent, indicating its mechanism of action involves the blockade of voltage-gated sodium channels.[1] The primary therapeutic target for such agents in the heart is the Nav1.5 sodium channel subtype, which is predominantly expressed in cardiac muscle and is responsible for the rapid depolarization phase of the cardiac action potential.[2][3][4] Understanding the efficacy and potential toxicity of this compound at the cellular level is crucial for its development and for elucidating its precise pharmacological profile.
These application notes provide a comprehensive guide to utilizing cell culture models for the preclinical assessment of this compound. The protocols outlined below describe methods to evaluate its efficacy in modulating sodium channel activity and to assess its potential cardiotoxicity using relevant human cell lines and assays.
Recommended Cell Culture Models
The choice of cell model is critical for obtaining clinically relevant data. The following models are recommended for testing this compound:
-
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells represent the gold standard for in vitro cardiac studies as they are of human origin and recapitulate the physiological properties of native cardiomyocytes, including the expression of key cardiac ion channels like Nav1.5. They are suitable for both efficacy and toxicity studies.
-
HEK293 or CHO Cells Stably Expressing Nav1.5: These engineered cell lines provide a controlled system to study the direct effects of this compound on the human Nav1.5 channel in isolation from other cardiac ion channels. This is particularly useful for mechanistic studies and for determining subtype selectivity.
-
AC16 Human Cardiomyocyte Cell Line: This is an immortalized human ventricular cardiomyocyte cell line that can be used as a more readily available alternative to hiPSC-CMs for initial screening and toxicity assessments.
Efficacy Testing
The primary measure of this compound's efficacy is its ability to block the Nav1.5 sodium channel. The following experimental protocols are designed to quantify this effect.
Experimental Protocol: Electrophysiological Assessment of Nav1.5 Blockade
This protocol uses patch-clamp electrophysiology to directly measure the effect of this compound on Nav1.5 currents.
1. Cell Preparation:
- Culture hiPSC-CMs or Nav1.5-expressing HEK293 cells on glass coverslips suitable for electrophysiology.
- Allow cells to reach 70-80% confluency.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an external recording solution.
2. Electrophysiology:
- Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
- Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell configuration and clamp the cell at a holding potential of -120 mV.
- Elicit sodium currents by applying a series of depolarizing voltage steps.
- Record baseline currents in the absence of this compound.
- Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and record the sodium currents at each concentration.
3. Data Analysis:
- Measure the peak inward sodium current at each voltage step for each this compound concentration.
- Calculate the percentage of current inhibition for each concentration relative to the baseline.
- Construct a concentration-response curve and determine the IC50 value for this compound.
Experimental Workflow for Efficacy Testing
References
- 1. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Sodium Channel Nav1.5 Mutations and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCN5A - Wikipedia [en.wikipedia.org]
- 4. Dysfunctional Nav1.5 channels due to SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Recainam in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam is a novel antiarrhythmic agent under investigation for its efficacy in managing ventricular arrhythmias.[1][2][3] As a Class I antiarrhythmic drug, its primary mechanism of action is the blockade of sodium channels in cardiac myocytes. These application notes provide a comprehensive overview and protocols for the long-term administration of this compound in a chronic study setting, drawing from available clinical and preclinical data to guide researchers in designing robust and effective studies.
Mechanism of Action
This compound is a phenylurea compound that exhibits potent antiarrhythmic effects.[3][4] Its classification as a Class I antiarrhythmic agent indicates that it primarily works by blocking the fast sodium channels (Nav1.5) in the heart. This action reduces the maximum rate of depolarization of the action potential (phase 0), thereby slowing conduction velocity and increasing the effective refractory period of the myocardial tissue. This ultimately helps to suppress and prevent abnormal heart rhythms.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound in a cardiac myocyte.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from various studies. These data are crucial for determining appropriate dosing regimens in long-term studies.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Mean Effective Dosage | 427 mg every 8 hours | N/A | |
| Mean Trough Plasma Conc. | 1.83 µg/mL | N/A | |
| Plasma Half-life (t½) | 9.4 ± 4.1 hours | 4.84 ± 0.46 hours | |
| Bioavailability | 67% | N/A | |
| Renal Clearance | Accounts for 62% of oral clearance | 0.143 ± 0.052 L/kg/hr | |
| Total Body Clearance (CL/F) | 795.9 ± 341.8 mL/min (GFR > 50 ml/min) | 0.268 ± 0.057 L/hr/kg | |
| Volume of Distribution (Vdss) | N/A | 1.3 ± 0.19 L/kg | |
| Time to Peak (tmax) | Not specified | N/A | |
| Maximum Concentration (Cmax) | 1.63 ± 0.66 µg/mL (400 mg single dose) | 5.19 ± 0.51 µg/mL (post-loading dose) |
Note: Values are presented as mean ± standard deviation where available.
Table 2: Animal Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Plasma Half-life (t½) | Primary Route of Excretion | Reference(s) |
| Mouse | Not specified | 1-5 hours | Urine | |
| Rat | 51% | 1-5 hours | Feces | |
| Rabbit | N/A (non-linear kinetics) | 1-5 hours | Urine | |
| Dog | Virtually complete | 1-5 hours | Urine | |
| Rhesus Monkey | Virtually complete | 1-5 hours | Urine |
Experimental Protocols for Chronic Administration
The following protocols are generalized guidelines and should be adapted based on the specific research question, animal model, and regulatory requirements.
Long-Term Toxicity Study in Rodents (e.g., Rats)
This protocol is based on general guidelines for chronic toxicity studies.
Objective: To evaluate the safety and toxicity profile of this compound following repeated oral administration for a period of 6 to 12 months.
Materials:
-
This compound (specify purity and batch)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Rodent species (e.g., Sprague-Dawley rats), young adults, both sexes.
-
Standard laboratory animal diet
-
Housing cages (single-housed)
-
Standard laboratory equipment for clinical observations, blood collection, and necropsy.
Experimental Workflow:
Caption: General experimental workflow for a chronic toxicity study.
Procedure:
-
Dose Selection and Grouping:
-
Establish at least three dose groups (low, mid, high) and a control group (vehicle only).
-
The high dose should be selected to identify target organ toxicity, while the low dose should be a multiple of the anticipated clinical exposure.
-
An intermediate dose can be the geometric mean of the high and low doses.
-
Each group should consist of an equal number of male and female animals (e.g., 20 per sex per group).
-
-
Acclimatization and Pre-study Procedures:
-
Acclimatize animals to the laboratory environment for at least one week.
-
Perform a pre-study health screening, including body weight measurement and ophthalmological examination.
-
-
Administration:
-
Administer this compound or vehicle orally (e.g., by gavage) once daily at approximately the same time each day.
-
The volume administered should be based on the most recent body weight measurement.
-
-
In-life Monitoring:
-
Clinical Observations: Conduct detailed clinical observations daily for signs of toxicity.
-
Body Weight: Record individual body weights weekly for the first 13 weeks and at least monthly thereafter.
-
Food Consumption: Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline, 3, 6, and 12 months for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Perform urinalysis at similar intervals to blood collection.
-
Ophthalmology: Conduct ophthalmological examinations at termination of the study.
-
-
Terminal Procedures:
-
At the end of the study period, euthanize animals and perform a complete necropsy.
-
Collect blood for terminal hematology and clinical chemistry.
-
Weigh designated organs.
-
Collect tissues for histopathological examination.
-
Protocol for Pharmacokinetic Profiling in a Chronic Setting
Objective: To determine the steady-state pharmacokinetics of this compound and its metabolites after long-term administration.
Materials:
-
Animals from the chronic toxicity study.
-
Equipment for serial blood sampling (e.g., cannulas).
-
Analytical equipment for quantifying this compound concentrations in plasma (e.g., HPLC).
Procedure:
-
Satellite Groups: Include satellite groups of animals for pharmacokinetic studies to avoid extensive sampling from the main study animals.
-
Blood Sampling:
-
On a designated day after a specified duration of dosing (e.g., at 1, 3, and 6 months), collect serial blood samples from a subset of animals at pre-defined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma. High-performance liquid chromatography (HPLC) has been previously used.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, tmax, AUC (Area Under the Curve), clearance, and half-life.
-
Compare the pharmacokinetic profiles at different time points during the chronic study to assess for any time-dependent changes.
-
Data Presentation and Analysis
Safety Considerations
-
Adverse Effects: In human studies, reported side effects have included nausea and slowing of intraventricular conduction. Close monitoring for similar effects in animal models is warranted.
-
Renal Impairment: this compound clearance is significantly correlated with glomerular filtration rate (GFR). Therefore, dose adjustments may be necessary in subjects with renal impairment.
-
Handling: Standard laboratory safety procedures should be followed when handling this compound. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
These guidelines are intended to provide a framework for the long-term administration of this compound in chronic studies. Researchers should always adhere to the principles of Good Laboratory Practice (GLP) and consult relevant regulatory guidelines.
References
- 1. This compound dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a new antiarrhythmic drug, for control of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition of this compound hydrochloride during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Recainam for experimental use
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Recainam for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anti-arrhythmic agent. For consistent and reliable results in pre-clinical research, it is crucial that this compound is fully dissolved in the chosen vehicle. Poor solubility can lead to inaccurate dosing and variability in experimental outcomes. This compound is available as a free base and as a hydrochloride salt; the latter generally exhibits higher aqueous solubility.
Q2: What are the known physicochemical properties of this compound?
Comprehensive public data on this compound's physicochemical properties is limited. However, here is a summary of available information:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N₃O | ChemicalBook[1] |
| Molecular Weight | 263.38 g/mol | ChemicalBook[1] |
| Predicted pKa | 13.93 ± 0.46 | ChemicalBook[1] |
| Form | Solid | ChemicalBook[2] |
| CAS Number (Free Base) | 74738-24-2 | ChemicalBook[1] |
| CAS Number (HCl salt) | 74752-07-1 | MedKoo Biosciences |
Q3: What is the predicted pKa of this compound and how does it influence solubility?
The predicted pKa of this compound is approximately 13.93. The pKa is a measure of how easily a compound can donate or accept a proton. A high pKa for a basic compound like this compound indicates that it will be protonated and thus more soluble in acidic solutions (pH < pKa). Conversely, in neutral or basic solutions, it will be in its less soluble, non-ionized form. Therefore, adjusting the pH to be more acidic is a primary strategy for increasing this compound's aqueous solubility.
Q4: In which solvents has the solubility of this compound been reported?
| Solvent | Concentration | Conditions |
| DMSO | 50 mg/mL (189.84 mM) | Requires sonication. Note: DMSO is hygroscopic and can absorb water, which may impact solubility. |
Troubleshooting Guide
Issue: My this compound is not dissolving in aqueous buffers (e.g., PBS pH 7.4).
-
Cause: At neutral pH, this compound, as a basic compound, is likely in its poorly soluble, non-ionized form.
-
Solution 1: pH Adjustment. Lowering the pH of the buffer will increase the ionization of this compound and enhance its solubility.
-
Recommendation: Prepare a stock solution in a dilute acidic solution (e.g., 0.1 N HCl) and then dilute it into your final experimental buffer. Ensure the final pH of your solution is compatible with your experimental system.
-
-
Solution 2: Use this compound Hydrochloride. The hydrochloride salt of this compound is expected to have greater aqueous solubility than the free base. If you are using the free base, consider switching to the HCl salt.
Issue: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous experimental medium.
-
Cause: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous buffer. The abrupt change in solvent polarity causes the compound to precipitate.
-
Solution 1: Reduce the concentration of the DMSO stock. A lower concentration stock will result in a smaller percentage of DMSO in the final aqueous solution, which may prevent precipitation.
-
Solution 2: Use a co-solvent. Incorporating a water-miscible organic solvent in your final solution can help maintain solubility.
-
Recommendation: Try adding a small percentage of ethanol or polyethylene glycol (PEG) to your aqueous buffer before adding the this compound stock solution.
-
-
Solution 3: Use surfactants. Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.
-
Recommendation: Consider the use of non-ionic surfactants like Tween® 80 or Cremophor® EL at low concentrations (e.g., 0.1-1%).
-
Issue: I need to prepare a high-concentration stock solution of this compound.
-
Solution: Based on available data, DMSO is a suitable solvent for preparing a high-concentration stock solution of up to 50 mg/mL.
-
Procedure: To a tared vial, add the desired mass of this compound. Add the appropriate volume of fresh, anhydrous DMSO. Use an ultrasonic bath to aid dissolution. Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution by pH Adjustment
-
Objective: To prepare an aqueous solution of this compound by leveraging its pH-dependent solubility.
-
Materials:
-
This compound (free base or hydrochloride salt)
-
0.1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH) for pH adjustment if needed
-
Sterile, purified water
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of 0.1 N HCl to the this compound powder and vortex to dissolve.
-
Once dissolved, slowly add sterile, purified water to reach the desired final volume.
-
Measure the pH of the solution. If necessary, adjust to the desired final pH using dilute HCl or NaOH. Be cautious as increasing the pH may cause precipitation.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Protocol 2: Preparation of this compound Solution using a Co-solvent System
-
Objective: To prepare a solution of this compound for in vitro or in vivo studies using a co-solvent system to enhance solubility.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Saline or Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the co-solvents and the aqueous buffer. A common vehicle for in vivo studies is a mixture of DMSO, PEG400, and saline. A typical ratio could be 10% DMSO, 40% PEG400, and 50% saline.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration. Vortex well to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Visualizations
References
Optimizing Recainam concentration for effective arrhythmia suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Recainam to suppress cardiac arrhythmias.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class I antiarrhythmic agent. Its primary mechanism is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] By blocking the rapid influx of sodium ions during Phase 0 of the cardiac action potential, this compound slows the maximum rate of depolarization, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] It also exhibits some potassium channel blocking activity, which can prolong the action potential duration.[1]
Q2: What are the reported effective plasma concentrations of this compound for arrhythmia suppression in clinical studies?
Clinical studies have established effective plasma concentrations for this compound in treating ventricular arrhythmias. The mean effective trough plasma concentration has been reported to be approximately 1.83 µg/mL.[3] During intravenous infusion, plasma concentrations associated with significant arrhythmia suppression ranged from 2.6 ± 0.7 to 3.4 ± 0.9 µg/mL. For oral administration, dosages of 300 to 600 mg every 8 hours have been shown to be effective.
Q3: What are the expected electrocardiogram (ECG) changes with this compound administration?
Due to its sodium channel blocking properties, this compound is expected to cause a rate-dependent increase in the QRS duration. It may also prolong the PR interval. These changes are indicative of the drug's intended effect on cardiac conduction.
Q4: Can this compound have proarrhythmic effects?
Like other antiarrhythmic drugs, particularly Class I agents, this compound has the potential for proarrhythmic effects. This is often related to excessive QRS prolongation or the induction of reentry arrhythmias in susceptible myocardial tissue. Careful dose-finding studies are crucial to identify a therapeutic window that maximizes antiarrhythmic efficacy while minimizing proarrhythmic risk.
Troubleshooting Guide for In Vitro Electrophysiology Experiments
This guide addresses common issues encountered during in vitro experiments, such as patch-clamp and tissue bath studies, aimed at optimizing this compound concentration.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No discernible effect of this compound on action potential parameters. | Inadequate Drug Concentration: The concentration of this compound in the perfusion solution may be too low to elicit a response. Drug Degradation: this compound solution may have degraded over time or due to improper storage. Poor Cell Health: The viability of the isolated cardiomyocytes or tissue preparation may be compromised. | Concentration-Response Curve: Perform a cumulative concentration-response curve to determine the effective concentration range for your specific preparation. Start with concentrations reported in the literature and escalate. Fresh Drug Preparation: Always use freshly prepared this compound solutions for each experiment. Assess Cell Viability: Before drug application, ensure that the baseline electrophysiological parameters (e.g., resting membrane potential, action potential amplitude, and duration) are stable and within the expected range for healthy cells. |
| Excessive QRS Prolongation or Loss of Excitability in Tissue Preparations. | Supratherapeutic Drug Concentration: The concentration of this compound is likely too high, leading to excessive sodium channel blockade and conduction slowing. | Dose De-escalation: Reduce the concentration of this compound in the perfusate. Washout: Perform a washout with drug-free solution to see if the effect is reversible. This confirms that the observed effect is drug-related. |
| Inconsistent Results Between Experiments. | Variability in Experimental Conditions: Minor variations in temperature, pH, or perfusion rate can significantly impact the electrophysiological properties of cardiac tissue and the potency of ion channel blockers. Inconsistent Drug Preparation: Errors in serial dilutions can lead to variability in the final drug concentration. | Standardize Protocols: Strictly adhere to a standardized experimental protocol, including temperature control (typically 37°C), pH of the physiological salt solution (7.4), and a constant perfusion rate. Precise Drug Dilutions: Use calibrated pipettes and follow a consistent procedure for preparing drug solutions. |
| Difficulty Achieving a Stable Gigaohm Seal in Patch-Clamp Experiments. | Poor Pipette Quality: The shape and resistance of the glass micropipette are critical for forming a high-resistance seal. Debris in Solution or on Cell Surface: Particulates in the extracellular solution or on the cell membrane can prevent a tight seal. Mechanical Instability: Vibrations in the setup can disrupt seal formation. | Optimize Pipette Pulling: Adjust the parameters of your pipette puller to consistently produce pipettes with the desired resistance (typically 2-5 MΩ for whole-cell recordings). Filter Solutions: Filter all extracellular solutions before use. Ensure the cell culture or isolated cells are free of debris. Vibration Isolation: Use an anti-vibration table and ensure all components of the rig are securely fastened. |
| Loss of Whole-Cell Configuration During Recording. | Cell Dialysis: The intracellular contents are gradually replaced by the pipette solution, which can lead to changes in cell health and eventual loss of the patch. Membrane Instability: The cell membrane may be fragile due to the isolation procedure or experimental conditions. | Perforated Patch-Clamp: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment. Gentle Suction: Apply minimal suction when rupturing the membrane to establish the whole-cell configuration. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from clinical studies.
Table 1: Effective Clinical Dosages and Plasma Concentrations of this compound
| Parameter | Value | Reference |
| Mean Effective Oral Dosage | 427 mg every 8 hours | |
| Effective Oral Dosage Range | 300 - 600 mg every 8 hours | |
| Mean Effective Trough Plasma Concentration (Oral) | 1.83 µg/mL | |
| Effective Plasma Concentration Range (Intravenous) | 2.6 ± 0.7 to 3.4 ± 0.9 µg/mL | |
| Minimum Steady-State Plasma Concentration in Responders | 1.8 ± 0.5 µg/mL | |
| Minimum Steady-State Plasma Concentration in Non-responders | 1.0 ± 0.5 µg/mL |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Half-Life | 9.4 ± 4.1 hours | |
| Terminal Elimination Half-Life (Intravenous) | 5.0 ± 0.8 hours | |
| Systemic Clearance (Intravenous) | 0.27 ± 0.08 L/hour/kg | |
| Renal Elimination | Accounts for 62% of oral clearance | |
| Absolute Bioavailability (200 mg oral dose) | 73% | |
| Absolute Bioavailability (400 mg oral dose) | 81% | |
| Absolute Bioavailability (800 mg oral dose) | 84% |
Experimental Protocols
In Vitro Concentration-Response Assay using Patch-Clamp Electrophysiology
Objective: To determine the concentration-dependent effect of this compound on the cardiac sodium current (INa) in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an extracellular solution (e.g., Tyrode's solution) at physiological temperature (37°C).
-
Pipette Solution: Fill glass micropipettes (2-5 MΩ) with an intracellular solution designed to isolate INa (e.g., containing CsCl to block potassium currents).
-
Whole-Cell Configuration: Establish a gigaohm seal and obtain the whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -100 mV. Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit INa.
-
Baseline Recording: Record stable baseline INa for at least 5 minutes.
-
This compound Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM), allowing the current to reach a steady-state at each concentration.
-
Data Analysis: Measure the peak INa amplitude at each concentration. Normalize the data to the baseline current and plot the concentration-response curve to determine the IC50 value.
Ex Vivo Arrhythmia Suppression in a Langendorff-Perfused Heart Model
Objective: To assess the efficacy of this compound in suppressing induced ventricular arrhythmias in an isolated heart model.
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rabbit or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Perfuse the heart retrogradely with Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Instrumentation: Place recording electrodes on the epicardial surface to record a pseudo-ECG. Pacing electrodes can be placed on the right atrium or ventricle.
-
Arrhythmia Induction: After a stabilization period, induce ventricular arrhythmias using a programmed electrical stimulation protocol (e.g., burst pacing or S1-S2 stimulation).
-
Baseline Arrhythmia: Quantify the duration and incidence of sustained arrhythmias at baseline.
-
This compound Perfusion: Perfuse the heart with a known concentration of this compound for a specified equilibration period.
-
Post-Drug Arrhythmia Induction: Repeat the arrhythmia induction protocol in the presence of this compound.
-
Data Analysis: Compare the duration and incidence of arrhythmias before and after this compound administration to determine its antiarrhythmic efficacy.
Visualizations
References
Troubleshooting guide for unexpected Recainam experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected outcomes during experiments with Recainam.
Troubleshooting Guides
Issue 1: Higher-than-expected cell viability after this compound treatment in proliferation assays.
-
Question: We observed only a marginal decrease in cell viability, or in some cases, an increase, after treating our cancer cell lines with this compound at concentrations that were expected to be cytotoxic. What could be the cause?
-
Answer: This is a common issue that can arise from several factors. Here is a systematic troubleshooting approach:
-
Reagent Integrity:
-
This compound Stock Solution: Confirm the correct storage of your this compound stock solution (-20°C in DMSO). Improper storage can lead to degradation. Prepare fresh dilutions for each experiment.
-
Cell Culture Medium: Ensure the medium components (e.g., serum) do not contain factors that may interfere with this compound's activity or promote cell survival.
-
-
Experimental Protocol:
-
Cell Seeding Density: High cell density can lead to contact inhibition or altered cellular metabolism, potentially masking the effects of this compound. Refer to the recommended seeding densities in the protocol below.
-
Treatment Duration: The cytotoxic effects of this compound may require a longer incubation period. Consider extending the treatment duration to 48 or 72 hours.
-
-
Cell Line Specifics:
-
Receptor Expression: Verify the expression levels of the RX-Receptor in your cell line. Cells with low or no expression will not respond to this compound.
-
Drug Resistance: The cell line may have intrinsic or acquired resistance mechanisms. Consider performing a dose-response curve over a wider concentration range.
-
Troubleshooting Workflow
Fig 1. Troubleshooting workflow for high cell viability. -
Issue 2: Inconsistent results in downstream western blot analysis for p-AKT levels.
-
Question: We are seeing significant variability in the phosphorylation levels of AKT (Ser473) across replicate experiments after this compound treatment. How can we improve consistency?
-
Answer: Inconsistent western blot results can be frustrating. Here are some key areas to focus on for improving reproducibility:
-
Lysis Buffer and Phosphatase Inhibitors: Ensure your lysis buffer is fresh and always contains a cocktail of phosphatase inhibitors. Phosphatases can rapidly dephosphorylate proteins upon cell lysis, leading to variable results.
-
Sample Handling: Keep samples on ice at all times during preparation to minimize enzymatic activity.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. Ensure the loading control itself is not affected by this compound treatment.
-
Antibody Quality: Use a validated antibody for p-AKT (Ser473). Store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
-
| Parameter | Recommended Value | Common Pitfall |
| Lysis Buffer Age | < 1 week | Using old or expired buffer |
| Phosphatase Inhibitors | Added fresh to lysis buffer | Omission or use of expired inhibitors |
| Sample Temperature | 4°C (on ice) | Allowing samples to warm up |
| Primary Antibody Dilution | As per manufacturer's sheet | Inconsistent dilution between experiments |
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism of action for this compound?
-
A1: this compound is a potent and selective antagonist of the novel G-protein coupled receptor, RX-Receptor. By inhibiting this receptor, this compound blocks the downstream activation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in certain cancer types.
This compound Signaling Pathway
Fig 2. Proposed mechanism of action for this compound. -
-
Q2: Which cell lines are most sensitive to this compound?
-
A2: Sensitivity to this compound is highly correlated with the expression level of the RX-Receptor. We recommend screening your cell lines of interest for RX-Receptor expression via qPCR or western blot prior to initiating large-scale experiments.
-
-
Q3: Can this compound be used in combination with other therapies?
-
A3: Preclinical data suggests potential synergistic effects when this compound is combined with inhibitors of the MAPK pathway. However, this should be empirically determined for your specific model system.
-
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-AKT
-
Cell Treatment & Lysis: Seed cells in a 6-well plate and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies for p-AKT (Ser473) and GAPDH overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Recainam stability and proper storage conditions for laboratory settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and proper storage of Recainam in a laboratory setting. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended temperature is between 2°C and 8°C. It is also crucial to protect it from moisture and light to prevent degradation.
Q2: How should I store this compound once it is in solution?
This compound solutions are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C for no longer than 24 hours and protected from light. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound to degrade?
The main factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, humidity, and extreme pH conditions. It is important to control these factors during storage and handling to maintain the compound's purity and potency.
Q4: Are there any known incompatibilities with common laboratory solvents or reagents?
While comprehensive incompatibility data is still being compiled, it is advisable to avoid strong oxidizing agents and highly acidic or basic solutions when working with this compound, as these may accelerate its degradation. Preliminary studies suggest good compatibility with common solvents such as DMSO and ethanol for initial stock solutions.
Q5: What are the visual signs of this compound degradation?
Degradation of solid this compound may not always be visible. However, any change in color, such as yellowing, or the appearance of clumping could indicate degradation. For solutions, the appearance of precipitates or a change in color should be considered a sign of potential degradation, and the solution should be discarded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid this compound. Ensure proper storage of the solid compound and the new solution. |
| Improper storage of working solutions. | Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Precipitate forms in the solution upon storage | Poor solubility at storage temperature. | Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. |
| Degradation product is insoluble. | Discard the solution and prepare a fresh one. Consider using a different solvent if solubility issues persist. | |
| Discoloration of solid this compound | Exposure to light or humidity. | Store solid this compound in an amber vial within a desiccator at the recommended temperature. |
| Chemical incompatibility with storage container. | Use inert glass vials for storage. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions. This data is based on accelerated stability studies and should be used as a guideline.
Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions (3 months)
| Temperature | Relative Humidity | Purity (%) | Appearance |
| 2-8°C | < 30% | > 99.5% | White crystalline powder |
| 25°C | 60% | 98.2% | Slight yellowing |
| 40°C | 75% | 95.1% | Yellowish powder, some clumping |
Table 2: Stability of this compound in Solution (1 mg/mL in DMSO) at Different Temperatures
| Storage Temperature | Purity after 24 hours (%) | Purity after 7 days (%) |
| 2-8°C | 99.1% | 97.5% |
| Room Temperature (~25°C) | 97.8% | 92.3% |
| -20°C | > 99.5% | > 99.0% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, 5% B; linearly increase to 95% B over 10 minutes; hold for 2 minutes; return to initial conditions over 1 minute and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Potential Degradation Pathways of this compound.
Caption: Recommended Experimental Workflow for this compound Handling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in results from experiments involving Recainam. The information is tailored for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Pharmacokinetics of this compound
A primary source of variability in this compound studies, particularly when translating from preclinical animal models to human-based research, stems from significant species-specific differences in its pharmacokinetic profile. Understanding these differences is crucial for appropriate dose selection and interpretation of experimental outcomes.
Table 1: Comparative Bioavailability and Elimination Half-Life of this compound
| Species | Oral Bioavailability (%) | Terminal Elimination Half-Life (t½) (hours) |
| Human | 67 | 1-5 |
| Dog | ~100 | 1-5 |
| Rhesus Monkey | ~100 | 1-5 |
| Rat | 51 | 1-5 |
| Mouse | Not specified, but non-linear kinetics observed | 1-5 |
| Rabbit | Not determinable due to non-linear kinetics | 1-5 |
Data compiled from publicly available pharmacokinetic studies.[1]
Table 2: Plasma Clearance and Protein Binding of this compound
| Species | Plasma Clearance (L/kg·h) | Serum Protein Binding (%) |
| Human | 0.4 - 1.9 | 10 - 45 |
| Dog | 0.4 - 1.9 | 10 - 45 |
| Rhesus Monkey | 0.4 - 1.9 | 10 - 45 |
| Rat | 4.9 - 5.2 | 10 - 45 |
| Rabbit | 4.9 - 5.2 | 10 - 45 |
Data compiled from publicly available pharmacokinetic studies.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of this compound in our in vitro assays. What could be the cause?
A1: Batch-to-batch variability can arise from several factors:
-
Compound Stability: Ensure that this compound is stored under the recommended conditions (e.g., protected from light, appropriate temperature). Improper storage can lead to degradation.
-
Solvent and Dilution: The choice of solvent and the dilution process can impact the effective concentration of this compound. Use a consistent, high-purity solvent and validate your dilution series.
-
Assay Conditions: Minor variations in assay conditions such as temperature, pH, and incubation time can significantly affect results. Standardize these parameters across all experiments.
Q2: Our cytotoxicity assays show inconsistent results, with high variability between replicate wells. What are the likely sources of this variability?
A2: High variability in cytotoxicity assays is a common issue. Consider the following:
-
Cell Seeding Density: Uneven cell seeding is a major contributor to variability. Ensure a homogenous cell suspension and use appropriate techniques to avoid clumping.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the test compound and affect cell viability. Consider leaving the outer wells filled with sterile medium or water to minimize this effect.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation, which can interfere with assay readings.
Q3: We are using this compound in a patch-clamp experiment to assess its effect on sodium channels, but the baseline channel activity is unstable. What could be wrong?
A3: An unstable baseline in patch-clamp recordings can be due to:
-
Seal Quality: A poor gigaohm seal between the pipette and the cell membrane will result in a noisy baseline. Ensure your pipettes are clean and properly fire-polished.
-
Vibrations: The patch-clamp setup is highly sensitive to mechanical vibrations. Use an anti-vibration table and minimize movement in the surrounding area.
-
Electrical Noise: Ensure proper grounding of all equipment to minimize electrical interference.
Troubleshooting Guides
Issue 1: Unexpectedly Low Potency of this compound in a Cellular Assay
If this compound is showing lower than expected potency (i.e., a higher IC50 value) in your cellular assay, follow this troubleshooting workflow:
Issue 2: High Background Signal in a Cytotoxicity Assay
A high background signal in a cytotoxicity assay can mask the true effect of this compound. Here’s how to troubleshoot this issue:
-
Check for Media Interference: Some components in the cell culture medium can react with the assay reagents. Run a control with medium and the assay reagent but without cells.
-
Evaluate Reagent Quality: Ensure that the assay reagents have not expired and have been stored correctly.
-
Wash Steps: If your protocol includes wash steps, ensure they are performed thoroughly to remove any residual interfering substances.
-
Reader Settings: Verify that the settings on your plate reader (e.g., wavelength, gain) are appropriate for the assay being used.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Sodium Channels
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a suitable cell line (e.g., HEK293 cells stably expressing a cardiac sodium channel isoform).
Methodology:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Dissociate cells using a gentle enzyme (e.g., TrypLE) and re-plate onto glass coverslips at a low density for recording.
-
Allow cells to adhere for at least 2 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by depolarizing the membrane to -10 mV for 20 ms.
-
Apply this compound at various concentrations via a perfusion system and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of this compound.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., a cardiomyocyte cell line).
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the CC50 (cytotoxic concentration 50%).
-
Mandatory Visualizations
References
Identifying and mitigating potential artifacts in Recainam experiments
As "Recainam" appears to be a fictional or proprietary substance not found in publicly available scientific literature, this guide will use a hypothetical analogue, "Hypothetin," to demonstrate the creation of a technical support center for a research compound. The principles and methodologies outlined below are broadly applicable to troubleshooting experiments with novel chemical entities.
Hypothetin Technical Support Center
This resource provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential artifacts in experiments involving Hypothetin, a novel kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing off-target effects at concentrations where Hypothetin should be specific?
Possible Cause: At higher concentrations, the specificity of many kinase inhibitors can decrease, leading to the inhibition of other kinases with similar ATP-binding pockets. This can also be due to lot-to-lot variability in the compound's purity.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Always verify the identity and purity of your Hypothetin batch using methods like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance).
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration range for specific activity.
-
Use a Kinase Profiling Service: Screen Hypothetin against a panel of kinases to empirically determine its selectivity profile.
-
Include a Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target with a different chemical scaffold as a control.
Q2: My cell viability assay results are inconsistent when using Hypothetin.
Possible Cause: Inconsistencies can arise from multiple factors including compound stability in culture media, interaction with media components, or effects on cell culture plasticware. The timing of the assay relative to treatment can also be a critical factor.
Troubleshooting Steps:
-
Assess Compound Stability: Determine the half-life of Hypothetin in your specific cell culture medium. This can be done by incubating the compound in the medium for various time points and then analyzing its concentration by LC-MS.
-
Test for Media Interaction: Some compounds can be sequestered by proteins in fetal bovine serum (FBS). Test a range of FBS concentrations to see if it impacts Hypothetin's efficacy.
-
Vary Assay Timing: Perform the viability assay at multiple time points post-treatment (e.g., 24, 48, 72 hours) to capture the optimal window for its effect.
-
Control for Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Q3: I am seeing unexpected changes in gene expression that don't align with the known signaling pathway of the target kinase.
Possible Cause: This could be a genuine off-target effect, an indirect downstream consequence of target inhibition, or an artifact of the experimental system.
Troubleshooting Steps:
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active or resistant form of the target kinase. If the unexpected gene expression changes are reversed, it suggests they are on-target.
-
Orthogonal Approach: Use an alternative method to inhibit the target, such as siRNA or CRISPR/Cas9, and see if the same gene expression changes are observed.
-
Pathway Analysis: Utilize bioinformatics tools to analyze the affected genes and identify any potential unforeseen pathway connections.
Quantitative Data Summary
Table 1: Hypothetin Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase B | 350 |
| Off-Target Kinase C | 1200 |
| Off-Target Kinase D | >10000 |
Table 2: Effect of FBS Concentration on Hypothetin EC50 in a Cell Viability Assay
| FBS Concentration (%) | EC50 (µM) |
| 10 | 5.2 |
| 5 | 2.8 |
| 2 | 1.1 |
| 0.5 | 0.6 |
Experimental Protocols
Protocol 1: Dose-Response Curve for Hypothetin in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Hypothetin in DMSO. Create a serial dilution series (e.g., 1:3) in culture medium to achieve final concentrations ranging from 100 µM to 1 nM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Hypothetin.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
Assay: Perform a cell viability assay (e.g., using a resazurin-based reagent) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence) and normalize the data to the vehicle control. Plot the normalized response versus the log of the Hypothetin concentration and fit a four-parameter logistic curve to determine the EC50.
Visualizations
Caption: Troubleshooting workflow for inconsistent viability data.
Caption: Hypothetical signaling pathway for Hypothetin.
Validation & Comparative
Comparative analysis of Recainam versus other Class I antiarrhythmic drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Recainam versus other Class I antiarrhythmic drugs. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of their mechanisms, electrophysiological effects, clinical efficacy, and safety profiles, supported by available experimental data.
Introduction to Class I Antiarrhythmic Drugs
Class I antiarrhythmic drugs are sodium channel blockers, and their primary mechanism of action is to inhibit the fast sodium channels (Nav1.5) in cardiac myocytes.[1][2] This action reduces the maximum rate of depolarization of the action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3] These drugs are subdivided into three classes—IA, IB, and IC—based on their effect on the action potential duration (APD) and the kinetics of their interaction with the sodium channel.[4]
-
Class IA drugs (e.g., Quinidine, Procainamide, Disopyramide) moderately block sodium channels and prolong the APD.
-
Class IB drugs (e.g., Lidocaine, Mexiletine) are weak sodium channel blockers and shorten the APD.
-
Class IC drugs (e.g., Flecainide, Propafenone) are potent sodium channel blockers with minimal effect on the APD.
This compound is a Class I antiarrhythmic agent, and based on its electrophysiological effects, it is generally classified as a Class IC agent due to its potent effect on conduction with minimal impact on repolarization.
Mechanism of Action and Signaling Pathways
The primary target of all Class I antiarrhythmic drugs is the voltage-gated sodium channel Nav1.5 in cardiac cells. By binding to this channel, these drugs modulate the influx of sodium ions, which is crucial for the initiation and propagation of the cardiac action potential.
Signaling Pathway of Cardiac Sodium Channel Modulation
The following diagram illustrates the general mechanism of action of Class I antiarrhythmic drugs on the cardiac sodium channel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Prospective comparison of intravenous quinidine and intravenous procainamide in patients undergoing electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Validating the Antiarrhythmic Efficacy of Recainam: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic effects of Recainam with other established antiarrhythmic agents in various animal models. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's performance, supported by detailed experimental protocols and visual representations of workflows and pathways.
Executive Summary
This compound, a Class I antiarrhythmic agent, has demonstrated notable efficacy in preclinical arrhythmia models. This guide synthesizes available data to compare its performance against other Class I drugs, including procainamide (via its active metabolite N-acetylprocainamide), lidocaine, and flecainide. The primary focus is on canine models of atrial flutter and ventricular arrhythmias, as well as guinea pig models of atrial fibrillation, which are well-established for evaluating antiarrhythmic drug efficacy.
Comparative Efficacy of this compound and Other Antiarrhythmic Agents
The following tables summarize the quantitative data on the antiarrhythmic effects of this compound and comparator drugs in different animal models.
Table 1: Efficacy in Canine Atrial Flutter Model
| Drug | Dosage | Conversion to Sinus Rhythm | Prevention of Reinduction | Reference |
| This compound | 10 mg/kg over 20 min followed by 10 mg/kg/h | 2 of 10 (20%) | 0 of 10 (0%) | [1] |
| N-acetylprocainamide | 30 mg/kg over 15 min | 10 of 15 (66%) | 3 of 15 (20%) | [1] |
Table 2: Electrophysiological Effects in Canine Atrial Flutter Model
| Drug | Atrial Effective Refractory Period (ERP) | Atrial Functional Refractory Period (FRP) | Atrial Flutter Cycle Length | Atrial Conduction Time (at 150 msec paced cycle length) | Reference |
| This compound | +28% (p < 0.01) | +20% (p < 0.01) | +56% (p < 0.01) | +70% (p < 0.01) | [1] |
| N-acetylprocainamide | +27% (p < 0.01) | +22% (p < 0.01) | +13% (p < 0.01) | Not significantly changed | [1] |
Table 3: Efficacy in Various Canine Ventricular Arrhythmia Models (Indirect Comparison)
| Drug | Animal Model | Arrhythmia Induction | Efficacy | Reference |
| Lidocaine | Postoperative dogs | Postoperative complications | Hemodynamically stable, effective for ventricular arrhythmias | [2] |
| Procainamide | Postoperative dogs | Postoperative complications | Hemodynamically stable, effective for ventricular arrhythmias | |
| Quinidine | Chronic ischemic injury | Programmed electrical stimulation | 3 of 12 dogs showed antiarrhythmic efficacy | |
| Lidocaine | Post-infarction | Programmed electrical stimulation | Antiarrhythmic response in 7 of 8 animals at optimal dose | |
| Procainamide | Ouabain-induced | Ouabain infusion | Converted to sinus rhythm at mean plasma concentration of 33.8 µg/ml |
Table 4: Efficacy in Guinea Pig Atrial Fibrillation Model (Indirect Comparison)
| Drug | Concentration | Effect on Atrial Fibrillation Threshold (AFT) | Reference |
| Flecainide | ≥ 10⁻⁶ M | Significantly increased AFT | |
| Procainamide | ≥ 10⁻⁶ M | Significantly increased AFT | |
| Lidocaine | Not specified | No effect on any of the indexes |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Canine Atrial Flutter Model
-
Animal Preparation: Anesthetized open-chest dogs are used.
-
Arrhythmia Induction: Atrial flutter is induced by creating a lesion in the intercaval region through a crush injury, followed by rapid atrial pacing.
-
Drug Administration: The test compounds (this compound or N-acetylprocainamide) are administered intravenously.
-
Data Collection:
-
Efficacy: Conversion of atrial flutter to sinus rhythm and the ability to prevent reinduction of flutter are monitored via electrocardiogram (ECG).
-
Electrophysiology: Atrial effective refractory period (ERP), functional refractory period (FRP), atrial flutter cycle length, and atrial conduction time are measured using intracardiac electrodes and programmed electrical stimulation.
-
Ouabain-Induced Ventricular Arrhythmia in Dogs
-
Animal Preparation: Anesthetized dogs are used.
-
Arrhythmia Induction: A bolus injection of ouabain is administered, followed by a continuous infusion until a sustained ventricular tachyarrhythmia is achieved.
-
Drug Administration: The antiarrhythmic drug is administered intravenously.
-
Data Collection: The primary endpoint is the conversion of the ventricular arrhythmia to a normal sinus rhythm, as monitored by ECG. Plasma concentrations of the drug are often measured at the point of conversion.
Coronary Ligation-Induced Ventricular Arrhythmia in Dogs
-
Animal Preparation: Anesthetized dogs undergo a thoracotomy.
-
Arrhythmia Induction: The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction and subsequent ventricular arrhythmias. This can be a permanent ligation or a temporary occlusion followed by reperfusion.
-
Drug Administration: The test drug is administered intravenously.
-
Data Collection: The incidence and severity of ventricular arrhythmias are monitored using ECG. Electrophysiological parameters can also be measured using programmed electrical stimulation.
Acetylcholine-Induced Atrial Fibrillation in Guinea Pigs
-
Animal Preparation: Isolated guinea pig hearts are perfused using the Langendorff method.
-
Arrhythmia Induction: The perfusate contains acetylcholine to shorten the atrial refractory period and promote the induction of atrial fibrillation. Atrial fibrillation is then induced by rapid atrial pacing or programmed electrical stimulation.
-
Drug Administration: The antiarrhythmic drug is added to the perfusate.
-
Data Collection: The atrial fibrillation threshold (AFT), defined as the minimum current required to induce sustained atrial fibrillation, is measured. Atrial effective refractory period (ERP) and interatrial conduction time (ACT) are also assessed.
Visualizing Experimental Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key experimental workflows and the proposed mechanism of action for Class I antiarrhythmic drugs.
References
A Comparative Analysis of Recainam and Novel Antiarrhythmic Compounds
In the landscape of antiarrhythmic drug development, the quest for agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparison of Recainam, a Class I antiarrhythmic agent, with two novel compounds, Etripamil and AP30663, which employ distinct mechanisms of action to address various tachyarrhythmias. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their clinical performance, experimental methodologies, and underlying signaling pathways.
Efficacy and Safety: A Quantitative Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound, Etripamil, and AP30663, providing a clear comparison of their performance in treating different types of cardiac arrhythmias.
Table 1: Efficacy of this compound in Ventricular Arrhythmias
| Parameter | Efficacy | Study Population |
| Median Reduction in Ventricular Premature Complexes (VPCs) | 79% (at 1,500 mg/day)[1] | Patients with frequent VPCs (at least 30/hour)[1] |
| Median Reduction in Repetitive Beats | 98% (at 1,500 mg/day)[1] | Patients with frequent VPCs[1] |
| Suppression of Total VPCs (Intravenous) | 92.6% | Patients with frequent VPCs and unsustained ventricular tachycardia[2] |
| Suppression of Ventricular Tachycardia Runs (Intravenous) | 99.9% | Patients with frequent VPCs and unsustained ventricular tachycardia |
Table 2: Efficacy of Etripamil in Paroxysmal Supraventricular Tachycardia (PSVT)
| Parameter | Efficacy | Study Population |
| Conversion to Sinus Rhythm within 30 minutes | 59.6% | Patients with PSVT |
| Median Time to Conversion | 18.5 minutes | Patients with PSVT |
| Conversion Rate at 15 minutes (70 mg dose) | Higher than placebo (RR 1.84) | Patients with PSVT |
| Conversion Rate at 60 minutes | 63.2% to 73.5% | Patients with PSVT |
Table 3: Efficacy of AP30663 in Atrial Fibrillation (AF)
| Parameter | Efficacy | Study Population |
| Conversion to Sinus Rhythm within 90 minutes (5 mg/kg dose) | 55% | Patients with recent-onset AF |
| Conversion to Sinus Rhythm within 90 minutes (3 mg/kg dose) | 42% | Patients with recent-onset AF |
| Placebo Conversion Rate within 90 minutes | 0% | Patients with recent-onset AF |
Detailed Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for a comprehensive evaluation. The following are summaries of the experimental protocols for the key trials cited.
This compound for Ventricular Arrhythmias
The efficacy of oral this compound was evaluated in a two-part study involving 12 patients with frequent ventricular premature complexes (VPCs) (≥30/hour). The initial phase was a dose-ranging study where patients received incremental oral doses of 100 mg, 300 mg, and 500 mg of this compound every 8 hours, with each dose administered for 3 days. Efficacy was assessed on the final day of each dosing period. The primary endpoints were the reduction in VPC frequency and the suppression of repetitive beats (couplets and runs), which were monitored using ambulatory electrocardiography.
For the intravenous administration study, 18 patients with frequent VPCs and unsustained ventricular tachycardia were enrolled. This compound was administered as a loading dose of 4.5 mg/kg/hour over 40 minutes, followed by a maintenance infusion of 0.9 mg/kg/hour for approximately 23 hours. The primary efficacy measures were the percentage reduction in total VPCs and the suppression of ventricular tachycardia runs during the maintenance infusion period, as assessed by continuous electrocardiographic monitoring.
Etripamil for Paroxysmal Supraventricular Tachycardia (PSVT)
The clinical development of Etripamil for PSVT involved several randomized, controlled trials (including NODE-1, NODE-301, NODE-302, and NODE-303). In a typical study design, patients with a history of PSVT were enrolled and, upon experiencing an episode, would self-administer either Etripamil nasal spray or a placebo. The primary efficacy endpoint was the proportion of patients who converted from PSVT to sinus rhythm within a specified timeframe, typically 30 minutes, as confirmed by an electrocardiogram (ECG) recording. The median time to conversion was a key secondary endpoint. Safety and tolerability were also assessed, with a focus on local nasal adverse events.
AP30663 for Atrial Fibrillation (AF)
The Phase 2 trial of AP30663 was a randomized, placebo-controlled, double-blind, multi-national study that enrolled 63 patients with a current episode of atrial fibrillation. Patients were randomized to receive a single intravenous infusion of either 3 mg/kg AP30663, 5 mg/kg AP30663, or a placebo. The primary endpoint was the proportion of patients who achieved conversion from AF to sinus rhythm within 90 minutes of the start of the infusion. Continuous ECG monitoring was used to assess the primary endpoint. The safety profile, including any potential for ventricular arrhythmias, was closely monitored throughout the trial and for a 30-day follow-up period.
Mechanisms of Action and Signaling Pathways
The distinct therapeutic effects of this compound, Etripamil, and AP30663 stem from their unique molecular targets and mechanisms of action.
This compound: Sodium Channel Blockade
This compound is a Class I antiarrhythmic agent, which primarily exerts its effect by blocking voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.
Caption: Mechanism of action for this compound.
Etripamil: L-type Calcium Channel Blockade
Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker. By inhibiting these channels, particularly in the atrioventricular (AV) node, Etripamil slows down AV nodal conduction and increases the AV nodal refractory period. This action is effective in terminating reentrant tachycardias that involve the AV node, such as PSVT.
Caption: Mechanism of action for Etripamil.
AP30663: SK Channel Inhibition
AP30663 is a first-in-class inhibitor of small-conductance calcium-activated potassium (SK or KCa2) channels. These channels are predominantly expressed in the atria and their inhibition leads to a prolongation of the atrial action potential duration and effective refractory period. This atrial-selective action is believed to be effective in terminating atrial fibrillation with a potentially lower risk of ventricular proarrhythmia.
Caption: Mechanism of action for AP30663.
Experimental Workflow: From Patient to Data
The following diagram illustrates a generalized workflow for the clinical trials of these antiarrhythmic compounds, from patient enrollment to the final data analysis.
References
Cross-Validation of In Vitro and In Vivo Findings for the Class I Antiarrhythmic Agent Recainam
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the electrophysiological findings from in vitro and in vivo studies of Recainam (WY-42,362), an investigational Class I antiarrhythmic agent. By objectively comparing its performance in isolated cardiac tissues with observations in animal models, this document aims to offer a clearer understanding of its translational potential and mechanistic properties.
Summary of Electrophysiological Effects: In Vitro vs. In vivo
The following table summarizes the key electrophysiological effects of this compound observed in both isolated cardiac muscle preparations (in vitro) and in whole animal models (in vivo). This direct comparison highlights the correlation between the cellular effects of the drug and its systemic impact on cardiac function.
| Electrophysiological Parameter | In Vitro Findings (Isolated Rabbit Papillary Muscle) | In Vivo Findings (Anesthetized Dogs) |
| Maximum Upstroke Velocity (Vmax) of Action Potential | Concentration-dependent decrease.[1] | Not directly measured, but inferred from slowed conduction. |
| Action Potential Duration (APD) | No significant effect.[1] | Not directly reported. |
| Conduction Velocity | Slowed, as indicated by use-dependent block of Vmax.[1] | Significantly increased atrial and ventricular conduction times.[2] |
| Refractory Period | Not explicitly reported. | Significantly increased atrial and ventricular effective refractory periods.[2] |
| Heart Rate (Sinus Cycle Length) | Not applicable. | No significant change. |
| QRS Duration | Not applicable. | Significant, dose-dependent increase. |
| PR Interval | Not applicable. | Significant increase. |
Mechanism of Action: A Class I Sodium Channel Blocker
This compound is classified as a Class I antiarrhythmic agent, which primarily exerts its effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity through the cardiac tissue. The significant prolongation of the QRS duration observed in vivo is a hallmark of potent sodium channel blockade.
The in vitro data for this compound reveals a "use-dependent" or "state-dependent" block, meaning its affinity for the sodium channel is higher when the channel is in the open or inactivated state, which occurs more frequently at faster heart rates (tachycardia). This property allows the drug to be more effective at suppressing abnormally fast heart rhythms while having less of an effect at normal heart rates. The slow kinetics of its binding and unbinding from the sodium channel are characteristic of Class Ic antiarrhythmic agents.
Signaling pathway of this compound's antiarrhythmic action.
Experimental Protocols
In Vitro Electrophysiology in Isolated Rabbit Papillary Muscle
The in vitro effects of this compound were assessed using standard microelectrode techniques on isolated rabbit right ventricular papillary muscles.
-
Tissue Preparation: Papillary muscles were dissected from rabbit hearts and placed in a tissue bath superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Electrophysiological Recordings: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl. The maximum upstroke velocity (Vmax) of the action potential was electronically differentiated.
-
Drug Application: this compound was added to the superfusate at concentrations ranging from 3 x 10-5 to 3 x 10-4 M.
-
Stimulation Protocol: The preparations were stimulated at various frequencies (0.1 to 3.0 Hz) to evaluate use-dependent effects. The time constant for the recovery from use-dependent block was also measured.
In Vivo Electrophysiology in Anesthetized Dogs
The in vivo electrophysiological effects of this compound were evaluated in open-chest anesthetized dogs.
-
Animal Preparation: Dogs were anesthetized, and a thoracotomy was performed to expose the heart.
-
Electrophysiological Measurements: Atrial, ventricular, and His bundle electrograms were recorded to measure cardiac conduction times and refractory periods at a paced cycle length of 300 ms.
-
Drug Administration: this compound was administered intravenously as a loading dose followed by a maintenance infusion. Two dose levels were tested: a low dose (7.5 mg/kg loading + 5 mg/kg/60 min maintenance) and a high dose (15 mg/kg loading + 10 mg/kg/60 min maintenance).
-
Plasma and Myocardial Concentration Analysis: Blood and ventricular myocardium samples were collected to determine this compound concentrations and correlate them with the observed electrophysiological effects.
Comparative experimental workflows for in vitro and in vivo studies.
Cross-Validation and Conclusion
The findings from in vitro and in vivo studies of this compound demonstrate a strong and consistent correlation. The fundamental mechanism of sodium channel blockade observed at the cellular level (in vitro) translates directly to the observed slowing of cardiac conduction and increased refractoriness in the whole-animal model (in vivo). The concentration-dependent and use-dependent effects seen in isolated tissues provide a clear mechanistic basis for the antiarrhythmic efficacy of this compound in a more complex physiological system.
This cross-validation underscores the importance of integrating both in vitro and in vivo models in the preclinical evaluation of antiarrhythmic drugs. While in vitro studies are invaluable for elucidating the molecular mechanism of action, in vivo studies are crucial for understanding the drug's integrated physiological effects, pharmacokinetics, and overall safety profile. The presented data for this compound serves as a clear example of how these complementary approaches can provide a robust understanding of a drug's cardiac electrophysiological properties.
References
Recainam Research Findings: A Comparative Guide to Reproducibility and Validation
For researchers, scientists, and drug development professionals, the robust validation of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the published research on Recainam, a Class I antiarrhythmic agent, alongside other drugs in its class. The aim is to offer an objective overview of its performance, supported by available experimental data, to aid in the reproducibility and validation of these findings.
Mechanism of Action: Class I Antiarrhythmic Drugs
This compound is classified as a Class I antiarrhythmic drug, which primarily functions by blocking the fast sodium channels (Nav1.5) in cardiomyocytes.[1] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] By prolonging the effective refractory period, these drugs can suppress tachyarrhythmias.
The following diagram illustrates the generalized signaling pathway for Class I antiarrhythmic drugs, including this compound.
References
A Comparative Analysis of the Safety Profile of Recainam Versus Other Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of Recainam, a Class I antiarrhythmic agent, with other commonly used antiarrhythmics from different classes: Flecainide (Class Ic), Amiodarone (Class III), Metoprolol (Class II), and Diltiazem (Class IV). The information is intended to support research and development by providing objective data and methodologies for assessing the safety of antiarrhythmic drugs.
This compound (Wy-42362) is an orally active antiarrhythmic agent with Class I electrophysiological properties, primarily targeting the suppression of complex ventricular arrhythmias.[1][2] Its safety profile, particularly in comparison to other agents, is a critical consideration for its therapeutic use and further development.
Comparative Safety Profiles: A Tabular Summary
The following table summarizes the key safety information for this compound and the selected comparator drugs. Data is compiled from clinical trial results and post-marketing surveillance.
| Drug (Class) | Common Adverse Events | Serious Adverse Events (including Proarrhythmic Effects) | Key Contraindications |
| This compound (Class I) | Nausea.[3] | Slowing of intraventricular conduction.[3] Potential for proarrhythmia, similar to other Class I agents, especially in patients with structural heart disease. | |
| Flecainide (Class Ic) | Dizziness, visual disturbances (blurred vision, difficulty focusing).[4] | Proarrhythmia (increased risk of mortality in patients with a history of myocardial infarction), conduction abnormalities, negative inotropic effects. | Structural heart disease, ischemic heart disease, left ventricular systolic dysfunction. |
| Amiodarone (Class III) | Malaise, fatigue, tremors, ataxia, peripheral neuropathy, nausea, vomiting, constipation, anorexia, photosensitivity. | Pulmonary toxicity (interstitial lung disease, fibrosis), hepatotoxicity, thyroid dysfunction (hypothyroidism or thyrotoxicosis), optic neuropathy, bradycardia, Torsades de Pointes (TdP). | Cardiogenic shock, severe bradycardia, second or third-degree heart block (without a pacemaker). |
| Metoprolol (Class II) | Bradycardia, hypotension, fatigue, dizziness. | Severe bradycardia, heart block, exacerbation of heart failure, bronchospasm (in susceptible individuals). | Severe bradycardia, heart block, decompensated heart failure, sick sinus syndrome. |
| Diltiazem (Class IV) | Peripheral edema, flushing, dizziness, headache. | Severe hypotension, bradycardia, heart failure. | Severe bradycardia, severe heart failure, hypersensitivity. |
Experimental Protocols for Safety Assessment
The evaluation of the proarrhythmic risk of antiarrhythmic drugs is a critical component of their safety assessment. Methodologies have evolved from simple in vitro and in vivo models to more comprehensive and integrated approaches.
The Comprehensive in vitro Proarrhythmia Assay (CiPA)
The CiPA initiative represents a paradigm shift in proarrhythmia risk assessment, moving beyond a simple focus on QT prolongation. It is a multi-component approach designed to provide a more mechanistic and accurate evaluation of a drug's potential to cause Torsades de Pointes.
Key Components of the CiPA Protocol:
-
In Vitro Ion Channel Assays:
-
Objective: To determine the effect of the drug on multiple human cardiac ion currents.
-
Methodology: High-throughput automated patch-clamp systems are used to measure the concentration-dependent effects of the compound on key cardiac ion channels, including hERG (IKr), Nav1.5 (fast and late INa), and Cav1.2 (ICaL). The concentration required to block 50% of the ion current (IC50) is a key parameter.
-
-
In Silico Modeling of Cardiac Action Potential:
-
Objective: To integrate the ion channel data into a computational model of the human ventricular myocyte to predict the drug's effect on the action potential.
-
Methodology: The experimentally derived IC50 values are used as inputs for mathematical models of the cardiac action potential (e.g., the O'Hara-Rudy model). The model simulates changes in action potential duration (APD), morphology, and the emergence of early afterdepolarizations (EADs), which are cellular precursors to TdP.
-
-
In Vitro Assays with Human Stem Cell-Derived Cardiomyocytes (hiPSC-CMs):
-
Objective: To confirm the in silico predictions in a biological system that recapitulates human cardiac electrophysiology.
-
Methodology: hiPSC-CMs are exposed to the drug, and changes in their electrical activity are recorded using techniques like multi-electrode arrays or voltage-sensitive dyes. This allows for the assessment of drug effects on field potential duration and the detection of arrhythmic events.
-
Clinical Trial Methodologies for Safety Evaluation
The Cardiac Arrhythmia Suppression Trial (CAST):
The CAST was a landmark study that highlighted the potential for increased mortality with certain Class I antiarrhythmic agents (encainide and flecainide) in a specific patient population.
-
Objective: To test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature complexes (VPCs) after a myocardial infarction would reduce mortality.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Survivors of myocardial infarction with asymptomatic or mildly symptomatic ventricular arrhythmias.
-
Methodology:
-
Screening and Titration: Patients underwent Holter monitoring to quantify VPCs. Those with a sufficient frequency of VPCs entered an open-label titration phase to determine if their arrhythmia could be suppressed by encainide, flecainide, or moricizine.
-
Randomization: Patients whose arrhythmias were successfully suppressed were then randomized to receive either the effective drug or a placebo.
-
Primary Endpoint: The primary outcomes were death or cardiac arrest.
-
-
Key Findings: The trial was stopped prematurely for the encainide and flecainide arms due to a significant increase in mortality and arrhythmic death in the active treatment groups compared to placebo. Total mortality at 10 months was 7.7% in patients treated with encainide or flecainide, compared to 3.0% in the placebo group.
Signaling Pathways and Experimental Workflows
Vaughan Williams Classification of Antiarrhythmic Drugs
The Vaughan Williams classification system categorizes antiarrhythmic drugs based on their primary mechanism of action on the cardiac action potential.
Caption: Vaughan Williams classification of antiarrhythmic drugs.
Mechanism of Action: Class I Antiarrhythmics (this compound & Flecainide)
Class I antiarrhythmics exert their effect by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity.
Caption: Mechanism of Class I antiarrhythmics.
Mechanism of Action: Amiodarone (Class III)
Amiodarone has a complex mechanism, primarily blocking potassium channels to prolong repolarization (Phase 3), but also affecting sodium and calcium channels, and beta-adrenergic receptors.
Caption: Multi-channel effects of Amiodarone.
Mechanism of Action: Metoprolol (Class II)
Metoprolol is a cardioselective beta-1 adrenergic receptor blocker. It reduces the effects of catecholamines on the heart, leading to decreased heart rate and contractility.
Caption: Beta-adrenergic blockade by Metoprolol.
Mechanism of Action: Diltiazem (Class IV)
Diltiazem is a non-dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to reduced heart rate and vasodilation.
Caption: Calcium channel blockade by Diltiazem.
Experimental Workflow for Proarrhythmia Risk Assessment
This workflow illustrates a modern approach to assessing the proarrhythmic potential of a new chemical entity (NCE), integrating preclinical and clinical evaluations.
Caption: Integrated workflow for proarrhythmia risk assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Investigation of Recainam's Effects on Different Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiarrhythmic drug Recainam's performance with alternative therapies. It includes a detailed examination of its effects across various species, supported by experimental data, to inform future research and development in cardiovascular pharmacology.
This compound, a Class I antiarrhythmic agent, has been investigated for its efficacy in treating ventricular arrhythmias. This guide synthesizes available preclinical and clinical data to offer a comparative perspective on its pharmacokinetic profile and electrophysiological effects in different species, with a focused comparison against other commonly used antiarrhythmics in a canine model.
Mechanism of Action: Sodium Channel Blockade
As a Class I antiarrhythmic drug, this compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action decreases the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This modulation of cardiac electrophysiology helps to suppress and prevent arrhythmias.
Comparative Pharmacokinetics of this compound Across Species
Significant species-dependent variations in the pharmacokinetic profile of this compound have been observed. The following table summarizes key pharmacokinetic parameters of this compound in several species following intravenous administration.
| Species | Elimination Half-Life (t½) (hours) | Plasma Clearance (L/kg/h) | Volume of Distribution (Vd) (L/kg) |
| Mouse | ~1.5 | - | - |
| Rat | 1.0 - 1.6 | 4.9 - 5.2 | 2.0 - 5.0 |
| Rabbit | ~1.0 | 4.9 - 5.2 | 2.0 - 5.0 |
| Dog | 1.0 - 2.0 | 0.4 - 1.9 | 2.0 - 5.0 |
| Rhesus Monkey | ~2.0 | 0.4 - 1.9 | 2.0 - 5.0 |
| Human | 1.0 - 5.0 | 0.4 - 1.9 | 2.0 - 5.0 |
Comparative Analysis in a Canine Model: this compound vs. Alternatives
The dog is a frequently utilized model in cardiovascular research due to physiological similarities to humans. This section compares the pharmacokinetic and electrophysiological properties of this compound with three other antiarrhythmic drugs—Procainamide (Class Ia), Lidocaine (Class Ib), and Amiodarone (Class III)—in canine models. The data presented is compiled from separate studies and is intended for comparative purposes.
Pharmacokinetic Comparison in Dogs
| Drug | Elimination Half-Life (t½) (hours) | Plasma Clearance (L/kg/h) | Volume of Distribution (Vd) (L/kg) |
| This compound | 1.0 - 2.0 | 0.4 - 1.9 | 2.0 - 5.0 |
| Procainamide | 2.4 - 2.9 | 0.41 - 0.52 | 1.4 - 2.1 |
| Lidocaine | ~1.3 | ~2.4 | - |
| Amiodarone | 3.2 - 3.5 | - | - |
Electrophysiological Effects in Canine Ventricular Myocardium
The following table summarizes the observed effects of each drug on key electrophysiological parameters in the canine ventricle.
| Drug | Effect on Ventricular Conduction Time | Effect on Ventricular Effective Refractory Period (ERP) |
| This compound | Significant increase | No significant change at lower doses, increase at higher doses |
| Procainamide | Increase | Prolongation |
| Lidocaine | Minimal effect | Shortening |
| Amiodarone | Minimal effect | Prolongation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Electrophysiology Study in Anesthetized Dogs (this compound)
Objective: To characterize the cardiac electrophysiologic effects of this compound and their relationship to plasma and myocardial concentrations.
Animal Model: Mongrel dogs of either sex.
Anesthesia: Sodium pentobarbital.
Surgical Preparation:
-
Perform a thoracotomy to expose the heart.
-
Place plunge-wire electrodes in the right atrium and right ventricle for pacing and recording.
-
Place a catheter in the femoral artery for blood pressure monitoring and in the femoral vein for drug administration.
Electrophysiological Measurements:
-
Measure baseline atrial and ventricular effective refractory periods (ERPs) and conduction times (A-H and H-V intervals) during constant pacing.
-
Induce ventricular tachycardia through programmed electrical stimulation.
Drug Administration:
-
Administer a loading dose of this compound intravenously, followed by a maintenance infusion.
-
Collect blood samples at predetermined intervals to measure plasma drug concentrations.
Data Analysis:
-
Correlate changes in electrophysiological parameters with plasma and myocardial tissue concentrations of this compound.
Canine Model of Ventricular Arrhythmia (General Protocol)
Objective: To induce ventricular arrhythmias in a canine model for the evaluation of antiarrhythmic drug efficacy.
Animal Model: Adult mongrel dogs.
Method 1: Two-Stage Coronary Ligation
-
Anesthetize the dog and perform a left thoracotomy.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Ligate the LAD in two stages to induce myocardial infarction and subsequent arrhythmias.
Method 2: Digitalis-Induced Arrhythmia
-
Anesthetize the dog.
-
Administer a continuous intravenous infusion of a digitalis glycoside (e.g., ouabain) until sustained ventricular tachycardia occurs.
Evaluation of Drug Efficacy:
-
Once a stable arrhythmia is established, administer the test compound (e.g., this compound or an alternative).
-
Continuously monitor the electrocardiogram (ECG) to assess the drug's ability to terminate the arrhythmia and restore normal sinus rhythm.
-
Collect blood samples to correlate efficacy with plasma drug concentrations.
Conclusion
This compound demonstrates significant antiarrhythmic potential through its Class I mechanism of sodium channel blockade. However, its pharmacokinetic profile exhibits considerable variability across different species, highlighting the importance of careful species selection in preclinical studies. In the canine model, this compound shows distinct electrophysiological effects compared to other classes of antiarrhythmics. The provided experimental protocols offer a framework for further comparative investigations, which are crucial for elucidating the relative therapeutic value of this compound in the management of ventricular arrhythmias. Further head-to-head comparative efficacy studies in relevant animal models are warranted to definitively establish its position relative to existing therapies.
Safety Operating Guide
Navigating the Safe Disposal of Recainam: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Recainam, a Class I anti-arrhythmic agent. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Disposal of Unused this compound
Unused this compound should be treated as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.
Experimental Protocol for Disposal of Unused this compound:
-
Segregation: Ensure that this compound waste is not mixed with other incompatible chemicals. While specific incompatibility data for this compound is limited, as a general practice, avoid mixing it with strong oxidizing agents, acids, or bases.
-
Containerization: Place the unused this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (74738-24-2), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Follow your institution's guidelines for secondary containment.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Follow all institutional procedures for waste manifest and documentation.
Disposal of this compound Solutions
Solutions containing this compound must also be disposed of as hazardous waste.
Experimental Protocol for Disposal of this compound Solutions:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container. Do not mix different types of solvent waste unless approved by your EHS department.
-
Container and Labeling: Use a properly sealed and labeled container as described for unused this compound. Indicate the solvent and approximate concentration of this compound on the label.
-
Storage and Pickup: Store the container safely and arrange for disposal through your institution's EHS office.
Decontamination of Labware
Proper decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
Experimental Protocol for Decontaminating Labware:
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent that can dissolve this compound. Common solvents for similar compounds include DMSO. Collect this solvent rinse as hazardous waste.
-
Secondary Wash: After the initial solvent rinse, wash the labware thoroughly with soap and water.
-
Final Rinse: Rinse the labware with deionized water.
-
Drying: Allow the labware to air dry completely before reuse or storage.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and protect laboratory personnel.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS department immediately.
-
Containment (for trained personnel only): If the spill is small and you are trained in spill cleanup procedures, don the appropriate PPE. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbent material and the spilled this compound into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
